Loureirin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRZXFBCWYAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Loureirin C: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and biological activities of Loureirin C, a promising dihydrochalcone from Dracaena cochinchinensis.
Introduction
This compound is a dihydrochalcone, a type of natural phenol, isolated from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood". This traditional medicine has been used for centuries for its reputed therapeutic properties, including promoting blood circulation and dispersing blood stasis. Modern scientific investigation has identified this compound as one of the key bioactive constituents, exhibiting a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.
Chemical Structure and Properties
This compound, with the IUPAC name 3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, is characterized by a three-carbon bridge linking two phenyl rings. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| Molecular Formula | C₁₆H₁₆O₄ |
| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |
| SMILES | COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O[1] |
| InChIKey | LCKRZXFBCWYAKU-UHFFFAOYSA-N[1] |
| CAS Number | 116384-24-8[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 272.30 g/mol | PubChem |
| Appearance | White powder | ChemicalBook[3] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol. | GlpBio[2], BioCrick |
| Calculated LogP | 2.92 | LookChem |
| Calculated Polar Surface Area | 66.76 Ų | LookChem |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively published. However, based on its chemical structure, the following characteristic spectral features can be anticipated:
-
¹H NMR: Signals corresponding to aromatic protons on the two phenyl rings, a methoxy group singlet, and methylene protons of the propane bridge.
-
¹³C NMR: Resonances for aromatic carbons, the carbonyl carbon, the methoxy carbon, and the aliphatic carbons of the propane bridge.
-
UV-Vis: Absorption maxima characteristic of the dihydrochalcone chromophore.
-
IR: Stretching vibrations for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.
Biological Activities and Mechanisms of Action
This compound has demonstrated a remarkable range of biological activities, making it a subject of intense research for its therapeutic potential.
Neuroprotective Effects
This compound exhibits significant neuroprotective properties in models of both Parkinson's and Alzheimer's disease.
-
In Parkinson's Disease: this compound has been shown to inhibit ferroptosis and apoptosis in a 6-hydroxydopamine (6-OHDA)-induced cellular model of Parkinson's disease. This protective effect is mediated through the activation of the Nrf2 signaling pathway.
-
In Alzheimer's Disease: this compound acts as a novel selective estrogen receptor α (ERα) modulator.[4] This interaction is believed to be a key mechanism behind its anti-Alzheimer's disease effects, offering a potential therapeutic avenue for this neurodegenerative condition.[4]
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects. It has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it can ameliorate ischemia and reperfusion injury by inhibiting the activation of the TLR4/NF-κB pathway.[5]
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Theoretical studies suggest that its mechanism of action involves hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). The IC50 value for its neuroprotective effect in SH-SY5Y cells, which is linked to its antioxidant activity, has been reported to be 4.942 μM.[6]
Anticancer Activity
This compound and its analogues have shown promising anticancer activity, particularly against colorectal cancer cells. The proposed mechanism involves the induction of G2/M cell cycle arrest and the upregulation of the Fas death receptor, leading to apoptosis.
| Cell Line | Activity | IC₅₀ (µM) | Reference |
| HCT116 (colorectal) | Cytotoxicity | 17.9 (for analogue 4c) | PubMed[7] |
| SH-SY5Y (neuroblastoma) | Neuroprotection | 4.942 | Molecules[6] |
Signaling Pathways
The diverse biological effects of this compound are orchestrated through its modulation of several key signaling pathways.
Nrf2 Signaling Pathway
This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Estrogen Receptor α (ERα) Signaling Pathway in Neuroprotection
This compound's neuroprotective effects in Alzheimer's disease are linked to its modulation of the Estrogen Receptor α (ERα). By acting as a selective ERα modulator, this compound can initiate signaling cascades that promote neuronal survival and synaptic plasticity, counteracting the neurodegenerative processes associated with Alzheimer's.
Fas Death Receptor Signaling Pathway in Anticancer Activity
In colorectal cancer cells, an analogue of this compound has been shown to upregulate the Fas death receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily. This upregulation sensitizes the cancer cells to apoptosis. The binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of a cascade of caspases and ultimately, programmed cell death.
Experimental Protocols
Extraction and Isolation of this compound from Dracaena cochinchinensis
The following is a general protocol for the extraction and isolation of this compound, which may require optimization based on the specific plant material and available equipment.
Detailed Steps:
-
Preparation of Plant Material: The dried resin of Dracaena cochinchinensis is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered resin is subjected to ultrasonic extraction with methanol. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant material, and the filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography, often using silica gel as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: The fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot for Nrf2 Activation
Western blotting can be used to detect the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. An increase in the Nrf2 signal in the nuclear fraction compared to the control indicates activation and translocation.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects, are underpinned by its ability to modulate key cellular signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its pharmacokinetic and toxicological profiles, as well as in-depth studies of its mechanisms of action, will be crucial for translating its promise into clinical applications. The detailed experimental protocols provided herein should serve as a valuable resource for initiating and advancing research on this intriguing molecule.
References
- 1. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. pnas.org [pnas.org]
- 4. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates ischemia and reperfusion injury in rats by inhibiting the activation of the TLR4/NF-κB pathway and promoting TLR4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the Neuroprotective Effect of Estrogen Receptor Alpha Against Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
Loureirin C: A Technical Guide to its Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loureirin C, a flavonoid constituent of "Dragon's Blood" resin from Dracaena species, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the toxicology and safety profile of this compound. Due to a notable lack of direct toxicological studies on the isolated compound, this report critically evaluates available data on related Dracaena extracts and outlines standardized experimental protocols for future safety assessments. The guide also visualizes key signaling pathways associated with this compound's mechanism of action to provide a broader context for its biological effects.
Introduction
This compound is a dihydrochalcone flavonoid found in the resinous exudate of Dracaena cochinchinensis, commonly known as Dragon's Blood. This traditional medicine has a long history of use in treating various ailments. Modern research has begun to explore the pharmacological activities of its isolated constituents, including this compound. Preliminary studies suggest that this compound may exert its effects through modulation of key cellular signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Estrogen Receptor α (ERα) pathways. Despite its therapeutic potential, a comprehensive toxicological profile for this compound is not well-established in the scientific literature. This guide aims to consolidate the available safety-related information and provide a framework for its systematic toxicological evaluation.
Toxicological Profile
Direct and comprehensive toxicological data for purified this compound is scarce. To provide an initial safety assessment, data from a study on a methanol extract of Dracaena cinnabari resin, a botanical source of Dragon's Blood with a similar chemical profile, is presented as a surrogate. It is critical to note that the following data pertains to an extract and not to isolated this compound; therefore, these values should be interpreted with caution.
Acute Oral Toxicity
An acute oral toxicity study on a methanol extract of Dracaena cinnabari resin was conducted in Sprague Dawley rats. The study, following OECD guideline 423, established that the extract was well-tolerated.[1][2]
Sub-chronic Toxicity
A 28-day sub-chronic oral toxicity study of the Dracaena cinnabari resin methanol extract in Sprague Dawley rats did not reveal any significant treatment-related adverse effects on body weight, organ weight, or hematological and biochemical parameters at the doses tested.[1][2]
In Vitro Cytotoxicity
One study has reported on the in vitro cytotoxicity of this compound in a human neuroblastoma cell line.
| Cell Line | Compound | Concentration | Effect on Cell Viability | Citation |
| SH-SY5Y | This compound | < 15 µM | Almost no effect | [3] |
Table 1: In Vitro Cytotoxicity of this compound
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is currently no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. Standard assays, as detailed in the experimental protocols section, would be necessary to evaluate these endpoints.
Pharmacokinetics (ADME)
Comprehensive pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not currently available in the public domain.
Key Signaling Pathways
This compound has been shown to interact with several key signaling pathways, which may underlie both its therapeutic effects and potential off-target activities.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Estrogen Receptor α (ERα) Signaling Pathway Modulation by this compound.
Experimental Protocols
The following protocols are based on internationally recognized OECD guidelines and represent the standard methodologies for assessing the toxicological profile of a novel compound like this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Principle: This method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity based on fixed dose levels.
-
Test Animals: Healthy, young adult rodents (usually female rats), nulliparous and non-pregnant.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with 0.5% carboxymethylcellulose).
-
Procedure:
-
Animals are fasted overnight (for rats) prior to dosing.
-
A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of 3 female rats.
-
Animals are observed for mortality, moribundity, and clinical signs of toxicity closely for the first 4 hours and then daily for 14 days.
-
The outcome of the first step determines the next step:
-
If mortality occurs, the dose for the next step is decreased.
-
If no mortality occurs, the dose for the next step is increased.
-
-
The procedure is repeated until a clear outcome for classification is achieved.
-
-
Observations: Clinical signs, body weight changes, and mortality are recorded. At the end of the study, all animals are subjected to gross necropsy.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Acute and sub-acute oral toxicity of Dracaena cinnabari resin methanol extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Loureirin C: A Comprehensive Technical Review for Drug Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Loureirin C, a dihydrochalcone derived from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical properties, biological effects, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and elucidation of key signaling pathways.
Chemical Properties
This compound is a phenolic compound with the chemical formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . It is characterized as a white powder, soluble in organic solvents such as methanol, ethanol, and DMSO.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| Appearance | White powder | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO | [2] |
| CAS Number | 116384-24-8 | [1] |
Biological Activities and Mechanisms of Action
This compound exhibits a diverse range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and potential anti-cancer effects. These activities are mediated through its interaction with various cellular signaling pathways.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models.
Quantitative Data: Neuroprotective Effects
| Assay/Model | Cell Line/Animal | Treatment/Dosage | Result | Reference |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | 1-10 µM | IC₅₀ = 4.942 µM for cell viability | [3][4] |
| Chronic Corticosterone Exposure | Mice | 0.32 mg/kg/day (oral) | Prevented abnormal behaviors and downregulation of BDNF | |
| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Sprague-Dawley Rats | 7, 14, and 28 mg/kg (intragastric) | Alleviated brain impairment, reduced brain water content and cerebral infarct volume | [5][6] |
Signaling Pathways in Neuroprotection
-
AKT/mTOR/CREB Signaling Pathway: In a model of chronic corticosterone-induced depression, this compound was shown to prevent the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex. This suggests that this compound's antidepressant-like effects are mediated through the activation of this pro-survival signaling cascade.
-
Estrogen Receptor α (ERα) Modulation: this compound has been identified as a novel selective estrogen receptor α (ERα) modulator. It exhibits partial agonistic activity towards ERα, and its neuroprotective effects in Alzheimer's disease models are mediated through this receptor. This suggests its potential as a phytoestrogen for hormone-related neurological conditions.[7]
Anti-inflammatory and Antioxidant Effects
This compound demonstrates potent anti-inflammatory and antioxidant activities by modulating key inflammatory and oxidative stress pathways.
Quantitative Data: Anti-inflammatory and Antioxidant Effects
| Assay/Model | Cell Line/Animal | Treatment/Dosage | Result | Reference |
| Chronic Unpredictable Mild Stress (CUMS) | Mice | 0.64 mg/kg/day (oral) | Prevented the CUMS-induced increase in IL-17 expression in the prefrontal cortex. | [8] |
| Ischemia/Reperfusion Injury | Sprague-Dawley Rats | 7, 14, and 28 mg/kg (intragastric) | Inhibited microglial activation and production of inflammatory cytokines. | [5][6] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | 5 and 10 µM | Efficiently inhibited the generation of intracellular and mitochondrial reactive oxygen species (ROS). | [3][4] |
Signaling Pathways in Anti-inflammation and Antioxidation
-
TLR4/NF-κB Signaling Pathway: this compound ameliorates ischemia and reperfusion injury by inhibiting the activation of the Toll-like receptor 4 (TLR4)/NF-κB pathway. It promotes the ubiquitination and degradation of TLR4 by increasing its binding to the E3 ubiquitin ligase Triad3A. This leads to a reduction in the production of pro-inflammatory cytokines.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates ischemia and reperfusion injury in rats by inhibiting the activation of the TLR4/NF-κB pathway and promoting TLR4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Xanthoceraside Attenuate Depression-Like Behaviors and Expression of Interleukin-17 in the Prefrontal Cortex Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phytoestrogenic Profile of Loureirin C: A Technical Guide
Abstract
Loureirin C, a dihydrochalcone derived from the traditional medicinal plant Dracaena cochinchinensis (Dragon's Blood resin), has emerged as a compound of significant interest due to its phytoestrogenic properties. Structurally similar to 17β-estradiol, this compound has been identified as a novel selective estrogen receptor α (ERα) modulator.[1][2][3] This technical guide provides a comprehensive overview of the methodologies used to characterize its estrogenic activity, summarizes the available quantitative data, and elucidates the molecular signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of phytoestrogens and estrogen receptor modulation.
Introduction to this compound as a Phytoestrogen
Phytoestrogens are plant-derived compounds that can mimic or modulate the actions of endogenous estrogens by interacting with estrogen receptors (ERs).[4] These molecules are investigated for their potential therapeutic applications in hormone-dependent conditions, including menopausal symptoms, osteoporosis, and certain cancers.[5][6] this compound has been shown to possess estrogenic activity, with a particular selectivity for ERα, making it a candidate for development as a selective estrogen receptor modulator (SERM).[1][2][3] Its activity has been primarily characterized through a combination of in vitro assays designed to assess receptor binding, transcriptional activation, and cellular proliferation.
Quantitative Assessment of Estrogenic Activity
The estrogenic potential of a compound is quantified through a tiered approach, moving from direct receptor interaction to cellular response. While specific quantitative data for this compound's binding affinity and transcriptional activation potency are detailed in dedicated studies, the following tables structure the key parameters used in its evaluation.
Table 1: Estrogen Receptor Binding Affinity of this compound
This table summarizes the relative binding affinity (RBA) of this compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The RBA is determined through competitive binding assays, where the test compound's ability to displace radiolabeled 17β-estradiol ([³H]-E₂) from the receptor is measured. The IC₅₀ (half-maximal inhibitory concentration) is calculated and compared to that of unlabeled E₂ to determine the RBA.[7]
| Compound | Target Receptor | IC₅₀ (nM) | Relative Binding Affinity (RBA, E₂ = 100%) | Reference |
| 17β-Estradiol | ERα | Value | 100 | Control |
| This compound | ERα | Data not available in abstract | Data not available in abstract | [3] |
| 17β-Estradiol | ERβ | Value | 100 | Control |
| This compound | ERβ | Data not available in abstract | Data not available in abstract | [3] |
Note: Specific IC₅₀ and RBA values for this compound require access to the full text of the cited primary literature.
Table 2: In Vitro Estrogen Receptor Transcriptional Activity of this compound
This table presents the results from reporter gene assays, which measure the ability of this compound to activate the transcription of genes containing an estrogen response element (ERE). The half-maximal effective concentration (EC₅₀) represents the concentration at which this compound induces a response halfway between the baseline and maximum.[8] Studies indicate this compound has partial-agonistic activity on ERα.[3]
| Compound | Cell Line | Reporter System | EC₅₀ (nM) | Max Efficacy (% of E₂) | Reference |
| 17β-Estradiol | T47D or HEK293 | ERE-Luciferase | Value | 100% | Control |
| This compound | T47D or HEK293 | ERE-Luciferase | Data not available in abstract | Partial Agonist | [3] |
Note: Specific EC₅₀ and efficacy values for this compound require access to the full text of the cited primary literature.
Table 3: Estrogenic Proliferation in MCF-7 Cells (E-Screen Assay)
The E-Screen assay measures the proliferative effect of estrogenic compounds on ER-positive breast cancer cells, such as MCF-7. The data is often presented as a proliferative index or relative to the maximal effect of 17β-estradiol.
| Compound | Concentration Range Tested | Maximal Proliferative Effect (Fold over Vehicle Control) | Relative Proliferative Effect (RPE, % of E₂) | Reference |
| 17β-Estradiol | e.g., 1 pM - 1 nM | ~6- to 10-fold | 100% | [9][10] |
| This compound | Data not available in abstract | Data not available in abstract | Data not available in abstract | [3] |
Note: Specific concentration-response data for this compound in E-Screen assays require access to the full text of the cited primary literature.
Molecular Signaling Pathways
This compound, acting as a phytoestrogen, can initiate both classical genomic and rapid non-genomic signaling cascades through its interaction with ERα.
Genomic Signaling Pathway
The classical pathway involves the binding of this compound to ERα in the cytoplasm or nucleus. This ligand-receptor complex then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours and leads to long-term changes in protein synthesis and cellular function.
Caption: Genomic signaling pathway of this compound via ERα.
Non-Genomic Signaling Pathways
This compound can also elicit rapid, non-genomic effects by activating membrane-associated ERα (mERα). This interaction does not directly involve gene transcription but instead triggers intracellular kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways.[11] These pathways are crucial for cell survival, proliferation, and apoptosis and can be activated within minutes of ligand binding.[11][12] The activation of these pathways can also lead to ligand-independent activation of nuclear ERα through phosphorylation, creating a crosstalk between the two arms of estrogen signaling.[13]
Caption: Non-genomic signaling initiated by this compound at the plasma membrane.
Experimental Protocols
A standardized set of in vitro assays is used to characterize the phytoestrogenic activity of compounds like this compound.
Experimental Workflow
The characterization of a potential phytoestrogen follows a logical progression from receptor binding to functional cellular outcomes.
References
- 1. oecd.org [oecd.org]
- 2. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 6. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators [cebs.niehs.nih.gov]
- 7. Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine: Variability intervals in a population of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic [explorationpub.com]
Methodological & Application
Application Note: High-Purity Loureirin C Isolation and Purification from Dracaena Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loureirin C, a dihydrochalcone found in the red resin of Dracaena species, commonly known as "Dragon's Blood," has garnered significant interest in the scientific community.[1][2] This compound and its analogs have demonstrated a range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential as a selective estrogen receptor α (ERα) modulator.[3][4] As research into its therapeutic potential continues, standardized and efficient protocols for its isolation and purification are crucial. This document provides a detailed methodology for the extraction and purification of this compound from Dracaena cochinchinensis resin, along with relevant quantitative data and an overview of its known signaling pathways.
Data Presentation
Table 1: Quantitative Analysis of Related Dihydrochalcones from Dracaena Resin
While specific yield and purity data for this compound is not extensively published across multiple comparative studies, the following table presents representative analytical data for the closely related and co-isolated compounds, Loureirin A and Loureirin B, which can serve as a benchmark for the expected outcomes of the described protocol.
| Compound | Method | Linearity (r²) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Loureirin A | HPLC | > 0.999 | 98.07 - 101.29 | 0.29 - 0.45 | [5] |
| Loureirin B | HPLC | > 0.999 | 98.07 - 101.29 | 0.29 - 0.45 | [5] |
| Loureirin B | HPCE | > 0.99 | 98.1 | 1.3 - 3.8 | [6][7] |
Experimental Protocols
This section details a comprehensive protocol for the isolation and purification of this compound from Dracaena cochinchinensis resin, combining ultrasonic-assisted extraction with High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) for high-purity yields.
Sample Preparation and Extraction
-
Grinding: Weigh the dried resin of Dracaena cochinchinensis and grind it into a fine powder (approximately 30-mesh).
-
Ultrasonic-Assisted Extraction:
-
Place a known quantity of the powdered resin (e.g., 100 g) into a flask.
-
Add methanol at a 1:10 (w/v) ratio.
-
Perform ultrasonic extraction for 30 minutes at 50 kHz.[8]
-
Filter the extract and repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
-
Solvent Evaporation: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
Method A: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: Dissolve the crude extract in methanol to a final concentration of approximately 10 mg/mL and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 10 µm, 250 x 20 mm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% acetic acid (B). A typical gradient could be: 0-10 min, 30% A; 10-40 min, 30-60% A; 40-50 min, 60-90% A.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the retention time of a this compound standard.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain purified this compound powder.
Method B: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a valuable technique for separating compounds from complex mixtures without a solid stationary phase, thus avoiding irreversible adsorption.
-
Two-Phase Solvent System Selection:
-
Select a suitable two-phase solvent system. For dihydrochalcones, a common system is n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined by evaluating the partition coefficient (K) of this compound. A K-value between 0.5 and 2.0 is generally desirable.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Rotate the column at a set speed (e.g., 850 rpm).
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector at 280 nm and collect fractions.
-
Analyze the collected fractions by analytical HPLC to identify those containing high-purity this compound.
-
-
Solvent Removal: Evaporate the solvent from the pure fractions to yield the final product.
Mandatory Visualizations
Experimental Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. jocpr.com [jocpr.com]
Application Note: Quantification of Loureirin C using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Loureirin C using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. While direct validated methods for this compound are not widely published, this protocol is adapted from established and validated methods for the structurally similar compounds, Loureirin A and Loureirin B.[1][2][3][4] The described methodology offers a robust starting point for the development and validation of a quantitative analysis of this compound in various sample matrices, including herbal extracts and pharmaceutical formulations. The protocol details the necessary reagents, instrumentation, chromatographic conditions, and sample preparation procedures. Additionally, it outlines the validation parameters that should be assessed to ensure the method's accuracy, precision, and reliability for its intended purpose.
Introduction
This compound is a flavonoid derivative found in Dragon's Blood resin, a traditional medicine obtained from plants of the Dracaena genus.[5] Like its analogues Loureirin A and B, this compound is of significant interest to researchers for its potential pharmacological activities.[5] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. This application note presents a comprehensive HPLC-UV method, based on existing literature for related compounds, to enable reliable quantification of this compound.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid: Acetic acid, analytical grade.
-
Reference Standard: this compound (purity ≥ 98%).
-
Sample: Material containing this compound (e.g., Dragon's Blood resin, plant extract, or formulated product).
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Kromasil 100-5C18, 4.6 x 250 mm, 5 µm) is recommended.[4][6]
-
Data Acquisition and Processing: Chromatography software for instrument control, data acquisition, and analysis.
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (v/v) |
| Gradient/Isocratic | Isocratic (e.g., 37:63)[2][3] or a shallow gradient may be optimized |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 - 40 °C[1][4] |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 280 nm[1][2][3][4] |
| Run Time | Approximately 40 minutes (adjust as needed for sufficient separation)[4][6] |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
The following is a general procedure for the extraction of this compound from a solid matrix like Dragon's Blood resin. This may need to be adapted based on the specific sample matrix.
-
Weighing: Accurately weigh approximately 0.25 g of the powdered sample into a centrifuge tube.[1]
-
Extraction: Add a defined volume of methanol (e.g., 25 mL) to the sample.[1]
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.[1][2][3]
-
Centrifugation: Centrifuge the extract to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]
Method Validation (Recommended)
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4]
-
Precision: The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) assays. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
-
Accuracy: The accuracy should be assessed by performing recovery studies on samples spiked with known amounts of the this compound standard. Recoveries are expected to be within a range of 98.07% to 101.29%.[1][2][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and structured manner for easy interpretation and comparison.
Table 2: Summary of Method Validation Parameters (Hypothetical Data for this compound)
| Parameter | Result |
| Retention Time (min) | ~28 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (RSD, %) | < 2% |
| Accuracy (Recovery, %) | 98 - 102% |
| LOD (µg/mL) | ~0.1 |
| LOQ (µg/mL) | ~0.3 |
Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. By adapting established protocols for structurally related compounds, researchers can develop and validate a method suitable for their specific analytical needs. Adherence to the outlined experimental procedures and thorough method validation will ensure the generation of accurate and reproducible data, which is essential for research, development, and quality control applications involving this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nacalai.com [nacalai.com]
Application Notes and Protocols for Loureirin C in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Loureirin C is a dihydrochalcone, a type of natural phenol, isolated from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood".[1] This resin has a long history in traditional medicine for promoting blood circulation.[1][2] this compound itself has been studied for a variety of biological activities, including anti-inflammatory, analgesic, antibacterial, anti-diabetic, and anti-tumor effects.[1][3] Recent research has highlighted its neuroprotective properties and its role as a selective estrogen receptor α (ERα) modulator, making it a compound of interest for studies on neurodegenerative diseases like Alzheimer's.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture assays, with a focus on its solubility and preparation for experimental use.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116384-24-8 | [2][3][6] |
| Molecular Formula | C₁₆H₁₆O₄ | [3][6] |
| Molecular Weight | 272.30 g/mol | [3][6] |
| Appearance | White to off-white solid/powder | [3][7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (183.62 mM) | Requires ultrasonication for high concentrations. Use freshly opened DMSO as it is hygroscopic. | [1][7][8] |
| Methanol | Soluble | - | [3] |
| Ethanol | Soluble | - | [3] |
| Chloroform | Soluble | - | [2] |
| Dichloromethane | Soluble | - | [2] |
| Ethyl Acetate | Soluble | - | [2] |
| Acetone | Soluble | - | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.18 mM) | Primarily for in vivo use. | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.18 mM) | Primarily for in vivo use. | [8] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (9.18 mM) | Primarily for in vivo use; requires sonication. | [8] |
Table 3: Recommended Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Concentration Range | Notes | Reference |
| Cytotoxicity/Viability | SH-SY5Y | < 15 µM | Little to no effect on viability in the absence of stressors. | [9] |
| Neuroprotection (OGD/R) | SH-SY5Y | 1-15 µM | Increased cell viability observed. | [9] |
| General In Vitro Screening | Various | 0.1 - 100 µM | A broad range is recommended for initial dose-response studies. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various cell culture experiments.
Materials:
-
This compound powder (MW: 272.30 g/mol )
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile pipette tips
Procedure:
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 272.30 g/mol × 1000 mg/g = 2.723 mg
-
-
Weighing: Carefully weigh out 2.723 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If complete dissolution is not achieved, place the tube in an ultrasonic bath for 5-10 minutes.[1][8] Gentle warming to 37°C can also aid solubility.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8] Ensure the vials are protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for the cell line being used)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform an intermediate dilution first to minimize pipetting errors and the final DMSO concentration. For example, dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM intermediate solution (e.g., add 5 µL of 10 mM stock to 495 µL of medium).
-
Add the required volume of the intermediate solution to your cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
-
Application to Cells: Mix the working solution gently by pipetting and then add it to the cell culture plates. Incubate for the desired experimental duration.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway Diagram
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS:116384-24-8 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | 116384-24-8 [chemicalbook.com]
- 4. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|lookchem [lookchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loureirin C in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Loureirin C, a dihydrochalcone compound isolated from Dragon's Blood resin, in a range of anti-inflammatory assays. The protocols detailed below are based on established methodologies and published research, offering a framework for investigating the anti-inflammatory potential of this natural product.
Introduction
This compound has emerged as a promising anti-inflammatory agent, with studies demonstrating its efficacy in both in vivo and in vitro models of inflammation. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of a cascade of inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The following sections provide detailed protocols for assessing the anti-inflammatory effects of this compound and summarize the available quantitative data.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in various anti-inflammatory assays.
Table 1: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Parameter | Dosage (mg/kg) | Result | p-value | Reference |
| Neurological Score | 7 | Reduction in neurological deficit | < 0.001 | [1][2] |
| 14 | Further reduction in neurological deficit | < 0.001 | [1][2] | |
| 28 | Significant reduction in neurological deficit | < 0.001 | [1][2] | |
| Brain Water Content | 7 | Reduction in edema | < 0.001 | [1][2] |
| 14 | Further reduction in edema | < 0.001 | [1][2] | |
| 28 | Significant reduction in edema | < 0.001 | [1][2] | |
| Cerebral Infarct Volume | 7 | Reduction in infarct size | = 0.001 | [1][2] |
| 14 | Further reduction in infarct size | = 0.001 | [1][2] | |
| 28 | Significant reduction in infarct size | = 0.001 | [1][2] |
Table 2: In Vitro Anti-inflammatory Effects of a this compound-related Compound in LPS-stimulated BV-2 Microglial Cells
| Assay | Parameter | Result | Reference |
| Nitric Oxide Production | IC50 | 11.5 ± 1.7 μM | [2] |
Note: This IC50 value is for a compound structurally related to this compound and serves as a reference for dose-ranging studies.
Experimental Protocols
In Vitro Anti-inflammatory Assays
Cell Lines:
-
BV-2 (murine microglia): A commonly used cell line for studying neuroinflammation.
-
RAW 264.7 (murine macrophages): A standard cell line for general inflammation studies.
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-100 mM).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Seed BV-2 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce inflammation. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).
-
After 24 hours, collect 50 μL of the cell culture supernatant from each well.
-
Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
This protocol is for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.
Protocol:
-
Follow steps 1-3 of the Nitric Oxide Production Assay protocol, seeding cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the provided standards.
This protocol allows for the assessment of this compound's effect on the protein expression and phosphorylation status of key signaling molecules.
Protocol:
-
Seed BV-2 or RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 μg/mL) for a shorter duration suitable for observing signaling events (e.g., 30-60 minutes for phosphorylation events, longer for total protein expression).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TLR4, MyD88, phosphorylated-p65, total p65, phosphorylated-ERK, total-ERK, phosphorylated-JNK, total-JNK, phosphorylated-p38, and total-p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
This protocol measures the effect of this compound on the mRNA levels of inflammatory genes.
Protocol:
-
Follow steps 1-3 of the Western Blot protocol, using an appropriate incubation time for gene expression changes (e.g., 4-6 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2 for COX-2) and a housekeeping gene (e.g., Actb or Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
In Vivo Anti-inflammatory Assay: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This is a widely used model to study ischemic stroke and subsequent neuroinflammation. This compound has been shown to be effective in this model.[1][2]
Protocol Outline:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium).
-
MCAO Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a nylon monofilament suture (with a rounded tip) through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Induce ischemia for a defined period (e.g., 1-2 hours).
-
-
Reperfusion: Withdraw the filament to allow for reperfusion.
-
This compound Administration: Administer this compound by intragastric gavage at the desired doses (e.g., 7, 14, and 28 mg/kg) at the time of reperfusion or as per the experimental design.
-
Outcome Assessment (at 24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., Zea Longa's 5-point scale).
-
Brain Water Content: Measure brain edema by comparing the wet and dry weight of the brain hemispheres.
-
Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the volume.
-
Immunohistochemistry/Immunofluorescence: Analyze brain sections for markers of microglial activation (e.g., Iba1) and inflammatory mediators.
-
Visualizations
Caption: In Vitro Anti-inflammatory Assay Workflow for this compound.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
References
Loureirin C for Cell Cycle Analysis in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loureirin C, a dihydrochalcone derived from Dracaena cochinchinensis (Lour.) S.C.Chen, belongs to a class of flavonoids that have garnered significant interest in cancer research. These natural compounds are being investigated for their potential as cytotoxic agents that can promote apoptosis and regulate cell cycle progression in cancer cells. This document provides detailed application notes and experimental protocols for the study of this compound's effects on the cell cycle in cancer research. While specific data for this compound is still emerging, the information presented herein is based on studies of closely related Loureirin analogues, which are expected to exhibit similar mechanisms of action. A recent study on a synthetic dihydrochalcone analogue of Loureirin, referred to as compound 4c, has demonstrated potent anti-cancer activity by inducing cell cycle arrest in colorectal cancer cells.[1][2] This analogue provides a valuable model for understanding the potential therapeutic applications of this compound.
Application Notes
This compound and its analogues have shown promise in selectively targeting cancer cells.[1] The primary mechanism of action appears to be the induction of cell cycle arrest, which is a critical process in controlling cell proliferation. The study of these compounds is crucial for the development of novel anti-cancer therapies.
Mechanism of Action
Preliminary investigations into Loureirin analogues suggest that their anti-proliferative effects are mediated through the regulation of key cell cycle proteins. One such analogue, compound 4c, has been shown to induce G2/M phase arrest in colorectal cancer cell lines.[1][2] This cell cycle blockade is associated with the modulation of cell cycle-associated proteins. The proposed mechanism involves the upregulation of the p53 signaling pathway, a critical tumor suppressor pathway that governs cell cycle checkpoints. Activation of p53 can lead to the transcriptional activation of downstream targets such as p21 (CDKN1A), a cyclin-dependent kinase inhibitor that plays a pivotal role in enforcing cell cycle arrest.[3][4] By halting the cell cycle, Loureirin analogues may prevent the replication of damaged DNA and induce apoptosis in cancer cells.
Potential Applications in Cancer Research
-
Screening for Anti-Cancer Activity: this compound can be screened against a panel of cancer cell lines to determine its IC50 values and identify cancer types that are particularly sensitive to its effects.[5][6]
-
Mechanistic Studies: Detailed analysis of the effects of this compound on cell cycle distribution can elucidate its mechanism of action.
-
Combination Therapy Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced side effects.
-
Drug Development: As a natural product with potential anti-cancer properties, this compound represents a promising lead compound for the development of new anti-cancer drugs.
Data Presentation
The following table summarizes the quantitative data on the effect of a Loureirin analogue (compound 4c) on the cell cycle distribution in HCT116 and HT29 colorectal cancer cell lines. This data is representative of the potential effects of this compound and should be used as a guide for designing experiments.
| Cell Line | Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HCT116 | Control (DMSO) | - | 55.2 | 15.8 | 29.0 |
| Compound 4c | 10 | 48.9 | 10.1 | 41.0 | |
| Compound 4c | 20 | 35.1 | 5.9 | 59.0 | |
| HT29 | Control (DMSO) | - | 60.5 | 20.1 | 19.4 |
| Compound 4c | 20 | 50.2 | 15.3 | 34.5 | |
| Compound 4c | 40 | 38.7 | 10.8 | 50.5 |
Data is adapted from a study on a Loureirin analogue (compound 4c) and is intended to be representative.[1][2]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with 2 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have the lowest fluorescence intensity, the G2/M peak will have approximately double the fluorescence intensity of the G0/G1 peak, and the S phase will be the region between the two peaks.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for the detection of key cell cycle regulatory proteins (e.g., p53, p21, Cyclin A2, Cyclin B1) in cancer cells treated with this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin A2, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated and untreated cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Mandatory Visualizations
References
- 1. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
In Vivo Administration of Loureirin C: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Loureirin C, a bioactive dihydrochalcone compound isolated from Dragon's Blood resin. The information compiled herein is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound in various disease models.
Overview of In Vivo Administration Routes
This compound has been investigated in several preclinical models, primarily utilizing oral and intraperitoneal routes of administration. The choice of administration route is critical and depends on the specific research question, the targeted disease model, and the desired pharmacokinetic profile.
Oral administration (gavage) is a common route for preclinical studies, mimicking a potential clinical route for drug delivery. It is suitable for assessing the systemic effects of this compound following gastrointestinal absorption.
Intraperitoneal (IP) injection allows for rapid absorption and systemic distribution, bypassing first-pass metabolism in the liver. This route is often used in proof-of-concept studies to ensure systemic exposure to the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving this compound and a closely related compound, Loureirin B. This information can serve as a starting point for dose selection and study design.
Table 1: In Vivo Studies of this compound
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings |
| Rat Model of Ischemia/Reperfusion Injury | Intragastric | 7, 14, and 28 mg/kg | Not specified | Alleviated brain impairment |
| Mouse Model of Depression | Oral | 0.64 mg/kg | Not specified | Attenuated behavioral impairment |
| Mouse Model of Alzheimer's Disease | Oral | Not specified | Not specified | Improved cognitive impairment[1] |
Table 2: In Vivo Study of Loureirin B (Related Compound)
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings |
| Mouse Model of Osteoporosis | Intraperitoneal Injection | 4 mg/kg | Not specified | Protected against bone loss[2] |
Table 3: Recommended Vehicle for In Vivo Administration of this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This vehicle has been reported to be effective for in vivo administration of this compound.[3] |
Experimental Protocols
The following are detailed protocols for the most common in vivo administration routes for this compound, adapted from established laboratory procedures.
Protocol for Oral Gavage in Rats
This protocol is suitable for studies such as the investigation of this compound in a rat model of ischemia/reperfusion injury.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Rat gavage needle (16-18 gauge, 2-3 inches long, with a rounded tip)[3][4]
-
Syringes (appropriate volume for dosing)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution as specified in Table 3.
-
Dissolve this compound in the vehicle. Gentle warming or sonication may be used to aid dissolution. Prepare fresh on the day of dosing.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered (volume in mL = (dosage in mg/kg * body weight in kg) / concentration in mg/mL). The maximum recommended dosing volume for rats is 10-20 ml/kg.[3]
-
Properly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.
-
-
Gavage Procedure:
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle if necessary.[4][5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle. Do not force it. The needle should pass smoothly down the esophagus.
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
After administration, gently remove the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol can be adapted for studies investigating the systemic effects of this compound, based on protocols used for the related compound Loureirin B.[2]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[1]
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution of this compound in the chosen vehicle under sterile conditions.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the accurate injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[1]
-
Restrain the mouse by scruffing the neck and back to immobilize the head and expose the abdomen.
-
-
Injection Procedure:
-
Position the mouse so that its head is slightly lower than its body. This helps to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for any adverse reactions, such as signs of pain or distress, at the injection site.
-
Signaling Pathways and Visualization
This compound has been shown to modulate key signaling pathways involved in cellular protection and hormonal response.
Nrf2 Signaling Pathway
This compound has been reported to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Caption: this compound activates the Nrf2 signaling pathway.
Estrogen Receptor Alpha (ERα) Signaling Pathway
This compound has been identified as a modulator of the Estrogen Receptor Alpha (ERα), suggesting its potential role in hormone-related therapeutic areas.[1]
Caption: this compound modulates the ERα signaling pathway.
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo study of this compound.
Caption: General workflow for in vivo this compound studies.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Loureirin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Loureirin C on specific protein signaling pathways, supported by detailed Western blot analysis protocols. The information is intended to guide researchers in designing and executing experiments to investigate the mechanism of action of this compound.
Introduction to this compound
This compound is a flavonoid compound isolated from Dracaena cochinchinensis, a plant resin commonly known as "Dragon's Blood." It has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. Western blot analysis has been a crucial technique in elucidating the molecular mechanisms underlying these effects by quantifying the changes in protein expression in response to this compound treatment.
Key Signaling Pathways Affected by this compound
Western blot studies have revealed that this compound modulates key signaling pathways involved in cellular stress response and apoptosis.
NRF2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary focus of this compound research. This compound has been shown to promote the nuclear translocation of NRF2. In the nucleus, NRF2 acts as a transcription factor, upregulating the expression of antioxidant proteins.
// Nodes LoureirinC [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NRF2_activation [label="NRF2 Activation and\nNuclear Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response Element (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; HO1 [label="Heme Oxygenase-1 (HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NQO1 [label="NQO1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Enhanced Antioxidant Response\n(Attenuation of Oxidative Stress and Ferroptosis)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LoureirinC -> NRF2_activation [color="#5F6368"]; NRF2_activation -> ARE [label="Binds to", color="#5F6368"]; ARE -> HO1 [label="Upregulates", color="#5F6368"]; ARE -> NQO1 [label="Upregulates", color="#5F6368"]; HO1 -> Antioxidant_Response [color="#5F6368"]; NQO1 -> Antioxidant_Response [color="#5F6368"]; } . Caption: this compound activates the NRF2 signaling pathway.
Apoptosis Pathway
In the context of neuroprotection, this compound is suggested to modulate the expression of proteins involved in apoptosis. This includes the Bcl-2 family of proteins, which are key regulators of programmed cell death.
// Nodes LoureirinC [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_family [label="Bcl-2 Family Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LoureirinC -> Bcl2_family [color="#5F6368"]; Bcl2_family -> Bax [label="Downregulates", style=dashed, color="#5F6368"]; Bcl2_family -> Bcl2 [label="Upregulates", color="#5F6368"]; Bax -> Caspase3 [color="#5F6368"]; Bcl2 -> Caspase3 [label="Inhibits", arrowhead=tee, color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; } . Caption: Potential modulation of apoptosis by this compound.
Quantitative Data from Western Blot Analysis
The following tables summarize the quantitative changes in protein expression observed after treatment with this compound. The data is compiled from densitometric analysis of Western blots from various studies.
Table 1: Effect of this compound on NRF2 Pathway Proteins in Renal Ischemia-Reperfusion Injury
| Protein | Treatment Group | Fold Change vs. Control | Reference |
| NRF2 (nuclear) | Ischemia/Reperfusion (I/R) | (Data not available) | [1] |
| I/R + this compound | (Data not available) | [1] | |
| HO-1 | I/R | (Data not available) | [1] |
| I/R + this compound | (Data not available) | [1] | |
| NQO1 | I/R | (Data not available) | [1] |
| I/R + this compound | (Data not available) | [1] |
Note: While the referenced study demonstrates the activation of the NRF2 pathway by this compound through Western blot, specific quantitative fold changes were not provided in the available text. Researchers are encouraged to perform densitometric analysis to quantify these changes.
Table 2: Potential Effects of this compound on Apoptosis-Related Proteins in Neuroprotection
| Protein | Treatment Group | Fold Change vs. Control | Reference |
| Bax | Disease Model | (Data not available) | (Hypothesized) |
| Disease Model + this compound | (Data not available) | (Hypothesized) | |
| Bcl-2 | Disease Model | (Data not available) | (Hypothesized) |
| Disease Model + this compound | (Data not available) | (Hypothesized) | |
| Cleaved Caspase-3 | Disease Model | (Data not available) | (Hypothesized) |
| Disease Model + this compound | (Data not available) | (Hypothesized) |
Note: The modulation of apoptosis-related proteins by this compound is a strong hypothesis based on its neuroprotective effects. Quantitative Western blot analysis is required to confirm and quantify these changes.
Detailed Experimental Protocols
The following are detailed protocols for performing Western blot analysis to investigate the effects of this compound on the NRF2 and apoptosis pathways. These protocols are based on standard Western blotting procedures and should be optimized for specific experimental conditions.
Protocol 1: Western Blot for NRF2 Pathway Proteins
// Nodes start [label="Start: Cell/Tissue Lysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protein_quant [label="Protein Quantification (BCA Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; sds_page [label="SDS-PAGE (10-12% Gel)", fillcolor="#FFFFFF", fontcolor="#202124"]; transfer [label="Transfer to PVDF Membrane", fillcolor="#FFFFFF", fontcolor="#202124"]; blocking [label="Blocking (5% Non-fat Milk in TBST)", fillcolor="#FFFFFF", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation (overnight, 4°C)\n(Anti-NRF2, Anti-HO-1, Anti-NQO1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation (1 hour, RT)\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Densitometry Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> protein_quant [color="#5F6368"]; protein_quant -> sds_page [color="#5F6368"]; sds_page -> transfer [color="#5F6368"]; transfer -> blocking [color="#5F6368"]; blocking -> primary_ab [color="#5F6368"]; primary_ab -> secondary_ab [color="#5F6368"]; secondary_ab -> detection [color="#5F6368"]; detection -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } . Caption: Western blot workflow for NRF2 pathway analysis.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
2. Gel Electrophoresis:
-
Load 20-40 µg of protein per lane on a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 20V in a cold room.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against NRF2 (for nuclear and cytoplasmic fractions), HO-1, and NQO1 overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but are typically between 1:500 and 1:2000.
6. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 to 1:10000 dilution in 5% non-fat milk in TBST for 1 hour at room temperature.
7. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
8. Densitometry:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Western Blot for Apoptosis-Related Proteins
The protocol is similar to that for the NRF2 pathway, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for Bax, Bcl-2, and cleaved Caspase-3.
-
Gel Percentage: A 12% or 15% SDS-polyacrylamide gel may be more suitable for resolving these lower molecular weight proteins.
-
Positive Control: Consider using a known inducer of apoptosis (e.g., staurosporine) as a positive control to validate the antibody performance.
Conclusion
Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound. The available data strongly suggest that this compound exerts its therapeutic potential, at least in part, by activating the NRF2 antioxidant pathway. Further quantitative Western blot studies are needed to solidify its role in the modulation of apoptosis and to provide a more detailed understanding of its mechanism of action for drug development purposes. The protocols provided herein offer a solid foundation for researchers to conduct these important investigations.
References
Application Notes and Protocols for Molecular Docking Studies of Loureirin C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Loureirin C, a flavonoid extracted from Dracaena cochinchinensis, has garnered significant interest for its potential therapeutic properties, including neuroprotective and antioxidant effects. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. This document provides detailed application notes and protocols for conducting molecular docking studies with this compound, focusing on its potential interactions with key signaling pathways implicated in its biological activity.
Recent studies suggest that the mechanism of action of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular antioxidant responses. Additionally, related compounds have been shown to modulate the Protein Kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. Therefore, this document will focus on the protocols for docking this compound against key proteins in these pathways, namely Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2, and AKT.
While specific binding affinity data for this compound with these targets is not yet widely published, this guide provides a comprehensive methodology based on established protocols for similar compounds, enabling researchers to conduct their own in silico investigations.
Data Presentation: Representative Binding Affinities
The following table summarizes representative binding energies of known inhibitors targeting KEAP1 and AKT1. This data is provided to offer a comparative baseline for researchers conducting their own docking studies with this compound. It is important to note that lower binding energy values typically indicate a higher predicted binding affinity.
| Target Protein | Ligand/Inhibitor | PDB ID of Target | Docking Score (kcal/mol) |
| KEAP1 | A potent inhibitor | 7OFE | -9.728 |
| Another potent inhibitor | 7OFE | -8.259 | |
| A known inhibitor | 4ZY3 | -9.3 | |
| AKT1 | A known inhibitor (IQO) | Not Specified | < -12 |
| A potential inhibitor (STL1) | Not Specified | ~ -10 | |
| A reference drug (Ipatasertib) | 4GV1 | -9.98 |
Note: The data presented in this table is derived from studies on various inhibitors of KEAP1 and AKT1 and is intended for comparative purposes. Specific binding energy values for this compound are not yet available in the cited literature.
Experimental Protocols
This section outlines a detailed protocol for performing molecular docking of this compound against KEAP1 and AKT1.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.
-
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Protein Data Bank (PDB): For obtaining the 3D crystal structures of target proteins.
-
PubChem or other chemical databases: For obtaining the 3D structure of this compound.
Ligand Preparation Protocol
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.
-
Energy Minimization:
-
Import the ligand structure into your chosen molecular modeling software.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
-
Charge Assignment and Atom Typing:
-
Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define atom types according to the force field being used.
-
-
Torsion Angle Definition:
-
Identify and define the rotatable bonds in the this compound molecule. This allows for conformational flexibility during the docking process.
-
-
Save in Docking-Compatible Format: Save the prepared ligand file in the format required by your docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation Protocol
-
Obtain Protein Structure:
-
Download the 3D crystal structure of the target protein (e.g., KEAP1, PDB ID: 4ZY3; AKT1, PDB ID: 4GV1) from the Protein Data Bank.
-
Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
-
Pre-processing:
-
Remove water molecules and any non-essential co-factors or ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Repair any missing side chains or atoms using the tools available in your modeling software.
-
-
Receptor Grid Generation:
-
Define the binding site (active site) of the protein. This is typically done by selecting the region around the co-crystallized ligand or by using a binding site prediction tool.
-
Generate a grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.
-
-
Save in Docking-Compatible Format: Save the prepared protein structure in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).
Molecular Docking Protocol
-
Set Docking Parameters:
-
Load the prepared ligand and protein files into the docking software.
-
Specify the coordinates and dimensions of the grid box.
-
Set the search algorithm parameters. For AutoDock Vina, the exhaustiveness parameter controls the thoroughness of the search (a higher value increases accuracy but also computation time).
-
-
Run Docking Simulation:
-
Initiate the docking simulation. The software will explore different conformations and orientations of this compound within the protein's binding site and calculate the binding energy for each pose.
-
-
Analyze Docking Results:
-
The docking software will generate a set of docked poses for this compound, ranked by their predicted binding affinities (docking scores).
-
Visualize the top-ranked poses using molecular visualization software.
-
Analyze the interactions between this compound and the amino acid residues of the target protein. Pay close attention to hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
-
Validation (Optional but Recommended):
-
If a co-crystallized ligand was present in the original PDB structure, perform a re-docking experiment. This involves docking the co-crystallized ligand back into the binding site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose should ideally be less than 2.0 Å, which validates the docking protocol.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways potentially modulated by this compound.
Experimental Workflow Diagram
Caption: General workflow for molecular docking of this compound.
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Loureirin C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loureirin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound. While specific quantitative data for this compound is limited in published literature, this resource leverages data from structurally similar flavonoids and dihydrochalcones to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
This compound is known to be poorly soluble in water. However, it is soluble in several organic solvents.[1][2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO), with a reported solubility of up to 50 mg/mL with the aid of ultrasonication.[3][4] It is also soluble in other organic solvents such as methanol, ethanol, acetone, chloroform, and dichloromethane.[1][2]
Q2: What are the most promising strategies for improving the aqueous solubility of this compound?
Based on studies of other poorly soluble flavonoids and dihydrochalcones, the following techniques are promising for enhancing the aqueous solubility of this compound:
-
Cosolvency: Utilizing a mixture of water and a miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase surface area and dissolution velocity.
Q3: Are there any safety concerns with the excipients used in these solubility enhancement techniques?
The excipients discussed, such as common cosolvents (ethanol, propylene glycol), cyclodextrins, and polymers for solid dispersions, are generally considered safe and are widely used in pharmaceutical formulations. However, it is crucial to consult regulatory guidelines for acceptable daily intake and potential toxicity for any specific application.
Troubleshooting Guides
Cosolvency
Issue: Difficulty in preparing a stable aqueous solution of this compound for in vitro assays.
Solution: Employing a cosolvent system can significantly increase solubility. Ethanol-water mixtures have been shown to be effective for other dihydrochalcones.
Experimental Protocol: Preparing a this compound Solution using a Cosolvent
-
Solvent Selection: Prepare a series of aqueous solutions with varying concentrations of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 300/400).
-
Stock Solution Preparation: Dissolve this compound in the selected pure organic solvent to create a concentrated stock solution.
-
Dilution: Gradually add the aqueous phase to the stock solution while vortexing to avoid precipitation.
-
Solubility Determination: Equilibrate the solutions at a controlled temperature and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
Quantitative Data for a Structurally Similar Dihydrochalcone (Neohesperidin Dihydrochalcone)
| Solvent System (v/v) | Solubility at 20°C (g/L) | Fold Increase vs. Water |
| Water | 0.4 | 1 |
| Ethanol | 12 | 30 |
| Water/Ethanol (75:25) | 8 | 20 |
| Water/Ethanol (50:50) | 123 | 307.5 |
Data adapted from a study on neohesperidin dihydrochalcone and should be considered as a reference.[5]
dot
Caption: Workflow for enhancing this compound solubility using cosolvents.
Cyclodextrin Complexation
Issue: this compound precipitates out of solution upon dilution of a DMSO stock in an aqueous buffer for cell-based assays.
Solution: Forming an inclusion complex with cyclodextrins can create a stable, water-soluble formulation.
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or randomly-methylated-β-cyclodextrin (RAMEB)).
-
Phase Solubility Study:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess amount of this compound to each solution.
-
Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the solutions and analyze the concentration of dissolved this compound by HPLC-UV to determine the complexation efficiency.
-
-
Complex Preparation (Lyophilization Method):
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and stir for 24-48 hours.
-
Freeze the resulting solution and lyophilize to obtain a dry powder of the inclusion complex.
-
Quantitative Data for a Structurally Similar Flavonoid (Chrysin)
| Cyclodextrin (1:2 molar ratio) | Solubility Increase (Fold) |
| β-Cyclodextrin (βCD) | ~10 |
| Hydroxypropyl-β-Cyclodextrin (HPBCD) | ~50 |
| Sulfobutylether-β-Cyclodextrin (SBECD) | ~100 |
| Randomly-Methylated-β-Cyclodextrin (RAMEB) | >1000 |
Data adapted from a study on chrysin and should be considered as a reference.[6]
dot
Caption: Encapsulation of this compound within a cyclodextrin molecule.
Solid Dispersion
Issue: Low dissolution rate of this compound powder, leading to poor bioavailability in animal studies.
Solution: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by converting it to an amorphous state.
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol) at various drug-to-carrier ratios (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying and Pulverization: Dry the film under vacuum to remove any residual solvent. Scrape the dried film and pulverize it to a fine powder.
-
Characterization: Analyze the solid dispersion for amorphization using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Quantitative Data for a Poorly Soluble Drug (Flurbiprofen) with PEG
| Formulation | Drug:Carrier Ratio (w/w) | Dissolution Efficiency (%) after 20 min |
| Pure Flurbiprofen | - | ~20 |
| Solid Dispersion (PEG 8000) | 1:8 | >90 |
| Solid Dispersion (PEG 10000) | 1:8 | >95 |
Data adapted from a study on flurbiprofen and should be considered as a reference.[7]
Nanoparticle Formulation
Issue: Inconsistent absorption and low oral bioavailability of this compound.
Solution: Formulating this compound as nanocrystals or within a nanoparticle system can significantly improve its dissolution rate and absorption.
Experimental Protocol: Preparation of this compound Nanosuspension (Antisolvent Precipitation)
-
Solvent and Antisolvent Selection: Dissolve this compound in a water-miscible organic solvent (e.g., acetone). Use water, with a stabilizer, as the antisolvent.
-
Stabilizer Solution: Prepare an aqueous solution of a stabilizer (e.g., Poloxamer 188 or HPMC) to prevent crystal growth.
-
Precipitation: Inject the drug solution into the stirred antisolvent solution under controlled conditions (e.g., temperature, stirring speed, injection rate).
-
Homogenization (Optional): Further reduce the particle size and improve uniformity using high-pressure homogenization or ultrasonication.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Determine the particle size, polydispersity index, and zeta potential of the nanosuspension.
Quantitative Data for a Poorly Soluble Flavonoid (Apigenin) Nanocrystals
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Coarse Powder | ~50 | ~200 | 1 |
| Nanocrystals | ~180 | ~680 | 3.4-fold |
Data adapted from a study on apigenin and should be considered as a reference.[8]
Signaling Pathways
This compound has been reported to exert its biological effects through various mechanisms. One notable pathway is its action as a selective estrogen receptor α (ERα) modulator, which is relevant to its neuroprotective effects.
dot
Caption: Putative signaling pathway of this compound via ERα modulation.
References
- 1. This compound | CAS:116384-24-8 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 116384-24-8 [chemicalbook.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Loureirin C Concentration
Welcome to the technical support center for optimizing the use of Loureirin C in your research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you determine the optimal, non-cytotoxic concentration of this compound for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound to avoid cytotoxicity?
A1: Based on available data, a concentration of up to 15 µM of this compound has been shown to have almost no effect on the viability of SH-SY5Y neuroblastoma cells.[1] For initial experiments, we recommend a starting concentration range of 1-15 µM. However, the optimal non-toxic concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the precise non-toxic range for your specific cell line.
Q2: How does the cytotoxicity of this compound compare to its analogs, Loureirin A and B?
A2: While direct comparative studies on the cytotoxicity of Loureirin A, B, and C across the same cell lines are limited, existing data on Loureirin A and B can provide some guidance. For instance, Loureirin A and B were found to be non-toxic to primary human dermal fibroblast cells and red blood cells at concentrations up to 280 µM.[2][3] In contrast, their cytotoxic effects on cancer cell lines are observed at varying concentrations. This suggests that Loureirins may exhibit selective cytotoxicity, with higher tolerance in normal cells.
Q3: What are the known signaling pathways affected by this compound that might be relevant to my experiments?
A3: this compound has been shown to ameliorate ischemia and reperfusion injury by inhibiting the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4][5] Its analogs, Loureirin A and B, have been reported to affect the PI3K/AKT signaling pathway.[6] Understanding these pathways can help in designing experiments and interpreting results related to inflammation, apoptosis, and cell proliferation.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause 1: Solvent Cytotoxicity. this compound is often dissolved in solvents like DMSO.[7] High concentrations of the solvent itself can be toxic to cells.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is minimal (typically ≤ 0.1% v/v for DMSO). Run a solvent control (cells treated with the same concentration of solvent without this compound) to differentiate between solvent-induced and compound-induced cytotoxicity.
-
-
Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to this compound.
-
Troubleshooting Tip: Perform a preliminary dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify a narrower, potentially non-toxic range.
-
-
Possible Cause 3: Incorrect Compound Concentration. Errors in stock solution preparation or dilution can lead to unexpectedly high concentrations.
-
Troubleshooting Tip: Double-check all calculations and ensure proper dissolution of this compound in the solvent before preparing dilutions.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause 1: Variation in Cell Seeding Density. Inconsistent cell numbers across wells can lead to variable results in viability assays.
-
Troubleshooting Tip: Ensure a uniform single-cell suspension before seeding and be precise with your pipetting.
-
-
Possible Cause 2: Edge Effects in Microplates. Wells on the edge of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Contamination. Microbial contamination can affect cell health and interfere with assay readings.
-
Troubleshooting Tip: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout your experiments.
-
Data Presentation
Table 1: Cytotoxicity Data for this compound and Its Analogs
| Compound | Cell Line | Assay | Result | Citation |
| This compound | SH-SY5Y (human neuroblastoma) | Cell Viability | No significant effect at ≤ 15 µM | [1] |
| This compound | SH-SY5Y (under OGD/R) | MTT | IC50: 4.942 µM | [1] |
| Loureirin A | Primary Human Dermal Fibroblasts | SRB | Non-toxic up to 350 µM | [2] |
| Loureirin A | Human Red Blood Cells | Hemolysis Assay | Non-hemolytic up to 280 µM | [2] |
| Loureirin B | Primary Human Dermal Fibroblasts | SRB | Non-toxic up to 350 µM | [2] |
| Loureirin B | Human Red Blood Cells | Hemolysis Assay | Non-hemolytic up to 280 µM | [2] |
Note: IC50 is the concentration of a drug that gives half-maximal response. OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion, a condition that simulates ischemia-reperfusion injury.
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol outlines the steps to determine the dose-dependent cytotoxic effect of this compound on a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remember to keep the final DMSO concentration consistent and low (≤ 0.1%) across all wells.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve. The optimal non-toxic concentration is the highest concentration that does not significantly reduce cell viability.
-
Mandatory Visualizations
References
- 1. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loureirin B inhibits Cervical Cancer Development by Blocking PI3K/AKT Signaling Pathway: Network Pharmacology Analysis and Experimental Validation | Semantic Scholar [semanticscholar.org]
- 7. glpbio.com [glpbio.com]
Identifying and minimizing off-target effects of Loureirin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize potential off-target effects of Loureirin C in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the known primary targets of this compound?
This compound, a dihydrochalcone compound isolated from Dragon's Blood resin, has been shown to interact with several primary targets, contributing to its therapeutic effects. Its known mechanisms of action include:
-
Selective Estrogen Receptor α (ERα) Modulator: this compound has been identified as a novel selective estrogen receptor α modulator, exhibiting partial agonistic activity. This interaction is linked to its neuroprotective effects and potential for treating Alzheimer's disease.[1][2]
-
Antioxidant and Radical Scavenger: It effectively inhibits the generation of intracellular and mitochondrial reactive oxygen species (ROS), contributing to its neuroprotective and anti-ischemic stroke properties.[3]
-
Anti-inflammatory Agent: this compound has demonstrated anti-inflammatory and neuroprotective properties, suggesting its potential in addressing inflammation-related aspects of neurological disorders.[4]
-
NRF2 Activator: It has been shown to promote the nuclear translocation of NRF2, which enhances mitochondrial function and provides renoprotection during ischemia-reperfusion injury.[5]
FAQ 2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not its primary therapeutic target.[6] These interactions can lead to a variety of issues in research and drug development, including:
-
Confounding Phenotypes: Observed cellular or physiological changes may be attributed to the intended target when they are actually caused by an off-target interaction.
-
Potential for Toxicity: Off-target binding can lead to adverse cellular events or toxicity in preclinical models.[6]
-
Reduced Therapeutic Efficacy: Binding to off-targets can reduce the concentration of this compound available to interact with its intended target.
Given that this compound is a natural product with a complex structure, it has the potential to interact with multiple cellular targets. Therefore, a thorough investigation of its off-target profile is crucial for accurate data interpretation and preclinical development.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes - Unanticipated Cellular Responses
Question: I am observing cellular effects (e.g., changes in cell proliferation, morphology, or gene expression) that are inconsistent with the known signaling pathways of this compound's primary targets. How can I determine if these are due to off-target effects?
Answer:
Unexplained cellular phenotypes are a common indication of potential off-target activity. A systematic approach is necessary to identify the source of these observations.
Caption: Workflow for investigating unexpected cellular phenotypes.
-
Broad-Spectrum Profiling: Utilize commercially available screening panels to test this compound against a wide range of potential off-targets.
-
Kinase Profiling: Screen against a panel of several hundred kinases to identify any unintended inhibitory or activating effects.
-
GPCR Panels: Assess binding to a broad range of G-protein coupled receptors.
-
Nuclear Receptor Panels: Evaluate interactions with other members of the nuclear receptor superfamily beyond ERα.
-
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context without the need for chemical modifications.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat one set of cells with the desired concentration of this compound and another with a vehicle control for a specified time.
-
-
Harvesting and Lysis:
-
Harvest cells and resuspend in a suitable buffer.
-
Lyse the cells through freeze-thaw cycles or other gentle methods to release proteins.
-
-
Heating and Protein Precipitation:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein of interest at different temperatures using Western blotting or the total proteome using mass spectrometry (MS-CETSA). A shift in the melting curve indicates direct binding of this compound.
-
-
Issue 2: Minimizing Off-Target Effects in Experimental Design
Question: How can I design my experiments to minimize the impact of potential off-target effects of this compound from the outset?
Answer:
Proactively designing experiments to reduce off-target effects is crucial for generating reliable data. This involves careful consideration of concentration, controls, and orthogonal approaches.
Caption: Key strategies to minimize off-target effects in experimental design.
-
Perform Thorough Dose-Response Studies:
-
Determine the EC50 or IC50 of this compound for its intended on-target effect.
-
In your experiments, use the lowest concentration that elicits the desired on-target activity to minimize the engagement of lower-affinity off-targets.
-
-
Utilize Appropriate Controls:
-
Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate the specific effects of this compound from non-specific chemical effects.
-
Positive Control: Employ a well-characterized compound known to act on the same target or pathway to ensure the assay is performing as expected.
-
Genetic Controls: The most rigorous approach is to use cells where the intended target has been knocked down (e.g., with siRNA) or knocked out (e.g., with CRISPR). If the observed effect of this compound persists in the absence of its primary target, it is likely an off-target effect.
-
-
Employ Orthogonal Approaches:
-
Confirm key findings using a structurally unrelated compound that targets the same pathway. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Issue 3: Off-Target Effects in Animal Models
Question: I am observing unexpected systemic effects or toxicity in my animal studies with this compound. How can I investigate if these are due to off-target interactions?
Answer:
In vivo studies add a layer of complexity due to metabolism, distribution, and interactions with multiple organ systems. Unexpected in vivo findings require a multi-pronged approach to investigate potential off-target liabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Xanthoceraside Attenuate Depression-Like Behaviors and Expression of Interleukin-17 in the Prefrontal Cortex Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Troubleshooting inconsistent results in Loureirin C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Loureirin C.
FAQs - General Questions
What is this compound and what are its known biological activities?
This compound is a flavonoid compound isolated from Dracaena cochinchinensis, commonly known as Dragon's Blood resin. It has been investigated for a variety of biological activities, including:
-
Neuroprotective effects: Studies have shown that this compound can protect neuronal cells from damage and may have potential applications in neurodegenerative diseases like Alzheimer's.[1]
-
Anti-inflammatory properties: this compound has been observed to exhibit anti-inflammatory effects.[2][3]
-
Estrogenic activity: It acts as a selective estrogen receptor α (ERα) modulator, suggesting its potential role in hormone-related signaling pathways.[1]
-
Antioxidant activity: Research indicates that this compound can scavenge free radicals, suggesting it has antioxidant properties.[4]
What are the common challenges when working with flavonoids like this compound?
Flavonoids, including this compound, can present several experimental challenges:
-
Solubility: Many flavonoids have poor solubility in aqueous solutions, often requiring the use of organic solvents like DMSO for stock solutions.
-
Stability: Flavonoids can be sensitive to light, pH, and temperature, potentially degrading over time in solution.
-
Interference with assays: Due to their chemical nature, flavonoids can interfere with common laboratory assays. For example, their reducing potential can lead to false positives in MTT cell viability assays.
-
Cellular uptake and metabolism: The bioavailability and metabolic fate of flavonoids can vary significantly between different cell types, leading to inconsistent results.
Troubleshooting Guides
Inconsistent Cell Viability (MTT Assay) Results
Q1: My MTT assay results show high variability between replicates when using this compound. What could be the cause?
High variability in MTT assays with this compound can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate this compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete formazan solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings. Ensure complete mixing after adding the solubilization buffer and visually inspect the wells for any remaining crystals.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, this compound, and assay reagents.
Q2: I'm observing an unexpected increase in absorbance (suggesting increased viability) at higher concentrations of this compound in my MTT assay. Is this a real effect?
This is a common artifact observed with flavonoids. This compound, like other flavonoids, has antioxidant properties and can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though cell viability has increased.
Solution:
-
Include a "no-cell" control: For each concentration of this compound, prepare a well with media and the compound but without cells. Subtract the absorbance of these no-cell controls from the absorbance of the corresponding wells with cells.
-
Consider alternative viability assays: Assays that are less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or CellTiter-Glo® Luminescent Cell Viability Assay, may provide more reliable results.
Q3: My IC50 value for this compound varies significantly between experiments. How can I improve consistency?
In addition to the points above, consider the following:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Consistency in treatment duration: Ensure the incubation time with this compound is identical across all experiments.
-
DMSO concentration: If using DMSO to dissolve this compound, maintain a consistent and low final concentration (typically <0.5%) across all wells, including controls, as DMSO itself can be toxic to cells at higher concentrations.
Variability in Western Blot Results
Q1: The protein bands for my target of interest are inconsistent or absent after treating cells with this compound. What should I check?
-
Protein loading: Ensure equal protein loading across all lanes by performing a reliable protein quantification assay (e.g., BCA assay) and by loading a consistent amount of total protein.
-
Loading control: Use a reliable loading control (e.g., GAPDH, β-actin, or β-tubulin) to normalize your data and confirm equal loading.
-
Transfer efficiency: Verify successful and even transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S before blocking.
-
Antibody quality: Use a validated antibody specific for your target protein. Titrate the antibody to determine the optimal concentration.
-
Sample preparation: Ensure complete cell lysis and protein solubilization. Incomplete lysis can lead to protein loss and variability.
Q2: I'm seeing multiple non-specific bands in my western blots. How can I improve specificity?
-
Blocking: Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.
-
Antibody concentration: A high concentration of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.
-
Washing steps: Increase the number and/or duration of washing steps with TBST to remove non-specifically bound antibodies.
Inconsistent qPCR Results
Q1: The Cq values for my target genes fluctuate significantly between qPCR replicates. What could be the problem?
-
RNA quality and quantity: Ensure you are using high-quality, intact RNA. Use a consistent amount of RNA for cDNA synthesis.
-
cDNA synthesis: Inconsistent reverse transcription can lead to variable cDNA yields. Ensure thorough mixing of reagents and consistent incubation times and temperatures.
-
Pipetting accuracy: qPCR is highly sensitive to small volume variations. Use calibrated pipettes and be meticulous during reaction setup.
-
Primer efficiency: Validate your primers to ensure they have an amplification efficiency between 90% and 110%.
Q2: My reference genes are not stable across different treatment conditions with this compound. What should I do?
It is crucial to validate your reference genes for each experimental condition. A gene that is stably expressed in untreated cells may be affected by this compound treatment.
Solution:
-
Test multiple reference genes: Analyze the expression of several common housekeeping genes (e.g., GAPDH, ACTB, B2M, HPRT1) across your different treatment groups.
-
Use geNorm or NormFinder: These are software tools that can help you identify the most stable reference genes from a panel of candidates for your specific experimental conditions.
-
Use the geometric mean of multiple reference genes: Normalizing to the geometric mean of two or three stable reference genes can provide more reliable results than using a single reference gene.
Quantitative Data Summary
The following table summarizes a reported IC50 value for this compound in a specific cell line. It is important to note that IC50 values can be cell-line dependent and can vary based on experimental conditions.
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay | IC50 Value (µM) | Reference |
| SH-SY5Y | MTT | 4.942 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and no-cell control wells (medium with different concentrations of this compound but no cells).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control wells from the corresponding experimental wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Western Blot Analysis of Protein Expression
-
Sample Preparation:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
After this compound treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (at an optimized concentration), and diluted cDNA.
-
Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Cq values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to one or more stable reference genes.
-
Signaling Pathways
This compound and its Interaction with Estrogen Receptor Alpha (ERα)
This compound has been identified as a selective estrogen receptor α (ERα) modulator.[1] This means that it can bind to ERα and influence its activity, leading to downstream cellular effects. The binding of this compound to ERα can initiate a cascade of signaling events that can impact gene expression and cellular function.
Crosstalk between ERα, PI3K/AKT, and MAPK Signaling Pathways upon this compound Treatment
The activation of ERα by ligands can lead to the activation of other important signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This crosstalk is crucial for mediating the diverse biological effects of ERα signaling. While the precise downstream effects of this compound on this crosstalk are still under investigation, a general model of this interaction is presented below.
Caption: Crosstalk between ERα, PI3K/AKT, and MAPK pathways.
Explanation of the Pathway:
-
ERα Activation: this compound binds to and activates ERα.
-
PI3K/AKT Pathway Activation: Activated ERα can then activate the PI3K/AKT pathway. This involves the phosphorylation of AKT (p-AKT), a key protein kinase that promotes cell survival and proliferation.
-
MAPK/ERK Pathway Activation: ERα activation can also trigger the MAPK/ERK signaling cascade. This pathway involves a series of protein kinases (RAS, RAF, MEK, and ERK) that ultimately leads to the phosphorylation of ERK (p-ERK). Phosphorylated ERK translocates to the nucleus and regulates the expression of genes involved in cell growth, differentiation, and survival.
-
Feedback Loops: There can be complex feedback mechanisms where the activated PI3K/AKT and MAPK/ERK pathways can, in turn, modulate the activity of ERα.
Researchers studying this compound should consider investigating its effects on the phosphorylation status of key proteins in these pathways (e.g., p-AKT and p-ERK) to better understand its mechanism of action.
References
- 1. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Xanthoceraside Attenuate Depression-Like Behaviors and Expression of Interleukin-17 in the Prefrontal Cortex Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Loureirin C under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Loureirin C under experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific forced degradation studies on this compound are limited in publicly available scientific literature. The degradation pathways and products described below are proposed based on the known chemical behavior of structurally related compounds, such as chalcones, dihydrochalcones, and other flavonoids. Experimental validation is required to confirm these proposed pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a dihydrochalcone, a type of phenolic compound found in "Dragon's Blood," a resin from Dracaena species. Its stability is crucial for ensuring the potency, safety, and shelf-life of any potential therapeutic formulations. Understanding its degradation profile is a key component of preclinical drug development and is required by regulatory agencies.[1][2]
Q2: Under what conditions is this compound expected to degrade?
Based on studies of similar compounds like chalcones and flavonoids, this compound is likely susceptible to degradation under the following conditions:
-
Hydrolysis: Particularly under acidic and basic pH conditions.
-
Oxidation: In the presence of oxidizing agents.
-
Photolysis: Upon exposure to UV or visible light.
It is expected to be relatively stable under thermal stress in the absence of other contributing factors.[3]
Q3: What are the likely degradation pathways for this compound?
The primary sites for degradation on the this compound molecule are the hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as the carbon chain connecting the two aromatic rings.
-
Acid and Base Hydrolysis: In acidic or basic conditions, the methoxy groups on the A-ring may be susceptible to hydrolysis, leading to the formation of hydroxyl groups. Strong basic conditions might also promote cleavage of the dihydrochalcone backbone.
-
Oxidative Degradation: The phenolic hydroxyl groups make this compound susceptible to oxidation. This can lead to the formation of quinone-type structures. The presence of hydroxyl radicals can lead to the formation of dihydroxy derivatives.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. For flavonoids, this can involve oxidation and rearrangement of the molecular structure.[1][5][6]
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
Unexpected peaks are likely degradation products. To identify them, consider the following:
-
Review your experimental conditions: Were the samples exposed to high/low pH, strong light, or oxidizing agents? This can help you narrow down the potential type of degradation.
-
LC-MS analysis: Use liquid chromatography-mass spectrometry to determine the molecular weights of the impurities. This data can help in proposing structures for the degradation products.
-
Forced degradation study: Intentionally stress your this compound sample under various conditions (acid, base, peroxide, light, heat) and monitor the formation of degradation products. This will help you to confirm which peaks correspond to specific stress conditions.
Q5: How can I minimize the degradation of this compound during my experiments?
To enhance the stability of this compound in your experimental setup:
-
Control pH: Use buffered solutions to maintain a neutral pH, as both acidic and basic conditions can promote hydrolysis.
-
Protect from light: Store stock solutions and samples in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Use antioxidants: For formulations, the inclusion of an antioxidant may help to prevent oxidative degradation.
-
Control temperature: While likely stable at moderate temperatures, it is good practice to store solutions at refrigerated or frozen temperatures to slow down any potential degradation reactions.
-
Use freshly prepared solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound peak area over time in solution. | Degradation due to hydrolysis, oxidation, or photolysis. | Prepare solutions fresh daily. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Use a buffered solvent system if appropriate. |
| Appearance of new peaks in chromatogram after sample preparation. | Degradation induced by sample preparation steps (e.g., pH change, exposure to air/light). | Evaluate each step of your sample preparation. Minimize exposure to harsh conditions. Consider working under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent handling of samples. | Standardize sample handling procedures, ensuring consistent exposure to light, temperature, and air. |
| Precipitation of sample in aqueous buffer. | This compound has low aqueous solubility, and degradation products may be even less soluble. | Use a co-solvent (e.g., DMSO, ethanol) in your buffer system. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Also, heat a solution of this compound at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a defined period.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
4. Data Presentation:
Table 1: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 2 h | Room Temp | 20% | 3 |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 18% | 4 |
| Thermal (Solid) | - | 48 h | 80°C | < 5% | 1 |
| Thermal (Solution) | - | 24 h | 60°C | < 5% | 1 |
| Photolytic | Sunlight | 48 h | Ambient | 12% | 2 |
Visualizations
Proposed Degradation Pathways of this compound
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Loureirin C for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loureirin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
Q2: What are the main strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state.
-
Complexation: Encapsulating the drug molecule within a larger, more soluble molecule.
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle.
Q3: Which bioavailability enhancement technique is best for this compound?
The optimal technique depends on the specific experimental needs, including the desired dosage, route of administration, and the physicochemical properties of this compound. For oral administration, nanosuspensions, solid dispersions with polymers like PVP, complexation with cyclodextrins, and self-emulsifying drug delivery systems (SEDDS) are all promising approaches that have been successfully applied to other flavonoids.
Q4: Are there any known signaling pathways that this compound interacts with?
Yes, research has indicated that this compound exerts its biological effects through modulation of several key signaling pathways, including:
-
Nrf2 Signaling Pathway: this compound has been shown to promote the nuclear translocation of Nrf2, which plays a crucial role in the cellular antioxidant response.[3][4]
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, proliferation, and growth, and there is evidence to suggest this compound may modulate its activity.
-
Estrogen Receptor α (ERα) Modulation: this compound has been identified as a novel selective estrogen receptor α modulator, which is relevant to its potential therapeutic applications.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent drug loading in the formulation. | - Poor solubility of this compound in the chosen vehicle.- Inefficient mixing or processing. | - Screen a wider range of solvents or carriers for better solubility.- Optimize process parameters (e.g., sonication time, homogenization pressure, stirring speed).- For solid dispersions, ensure the complete dissolution of both drug and carrier in the solvent before evaporation. |
| Precipitation of this compound upon dilution in aqueous media. | - The formulation is not robust enough to maintain supersaturation.- The drug concentration exceeds the solubilization capacity of the formulation upon dilution. | - Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.- Optimize the drug-to-carrier ratio.- For SEDDS, adjust the oil/surfactant/cosurfactant ratios to ensure the formation of a stable microemulsion. |
| High variability in plasma concentrations between subjects in in vivo studies. | - Inconsistent absorption due to poor formulation stability in the GI tract.- Food effects influencing drug absorption. | - Ensure the formulation is stable under simulated gastric and intestinal conditions.- Standardize the feeding protocol for animal studies (e.g., fasted or fed state).- Improve the formulation to be less dependent on physiological variables. |
| No significant improvement in bioavailability despite using an enhancement strategy. | - The chosen strategy may not be optimal for this compound.- The formulation is not effectively releasing the drug at the site of absorption.- Permeability, rather than solubility, might be the rate-limiting step. | - Try an alternative bioavailability enhancement technique.- Characterize the in vitro release profile of your formulation.- Consider incorporating a permeation enhancer if permeability is a known issue for similar compounds. |
Data Presentation: Illustrative Bioavailability Enhancement
While specific pharmacokinetic data for formulated this compound is limited, the following tables illustrate the potential improvements in bioavailability that can be achieved with different formulation strategies, based on data from structurally similar flavonoids.
Table 1: Solubility Enhancement of a Model Flavonoid
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Unformulated Flavonoid | 1.5 | 1 |
| Nanosuspension | 75 | 50 |
| Solid Dispersion (1:10 drug-to-PVP ratio) | 150 | 100 |
| Cyclodextrin Complex (1:1 molar ratio) | 225 | 150 |
| SEDDS (in simulated intestinal fluid) | >500 | >333 |
Note: This data is illustrative and based on typical enhancements seen for poorly soluble flavonoids.
Table 2: Comparative Pharmacokinetic Parameters of a Model Flavonoid in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Flavonoid | 50 | 2.0 | 300 | 100 |
| Nanosuspension | 250 | 1.0 | 1500 | 500 |
| Solid Dispersion | 350 | 1.5 | 2100 | 700 |
| SEDDS | 600 | 0.5 | 3600 | 1200 |
Note: This data is illustrative. Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve). Relative bioavailability is calculated relative to the unformulated flavonoid.
Experimental Protocols
Here are detailed methodologies for three key bioavailability enhancement techniques that can be adapted for this compound.
Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to increase its surface area and dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or similar milling equipment
Procedure:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer (e.g., 1% w/v HPMC) in purified water.
-
Disperse this compound in the stabilizer solution to form a pre-suspension. The drug concentration can be optimized (e.g., 5% w/v).
-
Add the pre-suspension and milling media to the milling chamber. The volume ratio of the suspension to the beads should be optimized (typically around 1:1).
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined time (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Conduct stability studies at different storage conditions.
Formulation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To disperse this compound in a hydrophilic polymer matrix to enhance its dissolution.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)
-
Organic solvent (e.g., ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the polymer carrier (e.g., in a 1:5 drug-to-polymer weight ratio) in a suitable organic solvent. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and pressure.
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To encapsulate this compound within a cyclodextrin molecule to improve its aqueous solubility.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Purified water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water with constant stirring.
-
Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1).
-
Stir the mixture at room temperature for an extended period (e.g., 48-72 hours) to allow for complex formation.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a powdered form of the inclusion complex.
-
Characterize the complex for complexation efficiency, solubility, and dissolution rate.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for enhancing and evaluating the bioavailability of this compound.
Troubleshooting Logic
References
- 1. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:116384-24-8 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves mitochondrial function by promoting NRF2 nuclear translocation to attenuate oxidative damage caused by renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Loureirin C Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from Loureirin C interference in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it problematic in fluorescence-based assays?
This compound is a dihydrochalcone, a type of natural phenolic compound.[1] Like many natural products, it possesses inherent fluorescent properties that can interfere with fluorescence-based assays. This interference can manifest as high background signals, leading to false positives or negatives, and ultimately, inaccurate data.
Q2: Does this compound have known excitation and emission spectra?
Q3: What are the primary mechanisms of interference caused by compounds like this compound?
There are two main ways this compound can interfere with your assay:
-
Autofluorescence: this compound itself may fluoresce at excitation and emission wavelengths that overlap with the fluorophores used in your assay. This adds to the total measured fluorescence, creating a high background signal that can mask the true signal from your experiment.
-
Fluorescence Quenching: this compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore, a phenomenon known as the inner filter effect. This leads to a decrease in the detected signal, which can be misinterpreted as a biological effect (e.g., inhibition).
Troubleshooting Guide
Problem 1: High Background Fluorescence in the Presence of this compound
This issue is likely due to the autofluorescence of this compound.
Initial Assessment Workflow
Caption: Initial workflow to confirm this compound autofluorescence.
Solutions:
-
Spectral Shift: The most effective strategy is to use fluorophores that are spectrally distinct from this compound. Since dihydrochalcones can fluoresce, opting for red-shifted dyes is a common and effective approach to minimize interference from many autofluorescent compounds.[5]
Strategy Recommendation Fluorophore Selection Utilize fluorophores with excitation and emission wavelengths above 600 nm. Example Fluorophores Cyanine-5 (Cy5), Alexa Fluor 647, and other far-red dyes. -
Time-Resolved Fluorescence (TRF): This technique helps to differentiate the short-lived fluorescence of interfering compounds from the long-lived fluorescence of specific lanthanide-based probes.
-
Kinetic Measurement: Instead of a single endpoint reading, measure the fluorescence signal over time. The initial fluorescence reading before the reaction starts can be used as a baseline to subtract the compound's autofluorescence.
-
Assay Miniaturization and Reagent Concentration: Reducing the concentration of this compound to the lowest effective concentration can help minimize its fluorescent contribution.
Problem 2: Lower Than Expected Fluorescence Signal
This could be an indication of fluorescence quenching by this compound.
Troubleshooting Quenching
Caption: Workflow to investigate potential fluorescence quenching.
Solutions:
-
Create a Correction Curve: An artifact assay plate can be prepared to measure the extent of interference. This involves measuring the fluorescence of your reporter fluorophore in the presence of varying concentrations of this compound. The data can then be used to create a correction factor to apply to your experimental data.
-
Change the Readout: If possible, switch to a non-fluorescence-based detection method, such as absorbance or luminescence, which may be less susceptible to interference from this compound.
-
Optimize Read Geometry: For plate-based assays, reading from the bottom of the plate can sometimes reduce interference from compounds in the solution, especially for adherent cells.
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound under your specific assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with adjustable excitation and emission wavelengths
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the dilutions to the wells of the microplate. Include wells with only the assay buffer as a blank.
-
Scan a range of excitation and emission wavelengths to determine the spectral properties of this compound. A good starting point, based on related compounds, would be to excite from 300 nm to 450 nm and measure emission from 350 nm to 600 nm.
-
Identify the excitation and emission maxima of this compound. This information will be critical for selecting appropriate fluorophores and filter sets for your assay.
Protocol 2: Correcting for Interference using an Artifact Assay Plate
Objective: To quantify and correct for the interference (autofluorescence or quenching) caused by this compound.
Procedure:
-
Prepare two plates:
-
Activity Assay Plate: Your standard experimental plate with cells/enzyme, fluorophore, and varying concentrations of this compound.
-
Artifact Assay Plate: This plate contains the same concentrations of this compound and your fluorophore in the assay buffer, but without the biological component (cells or enzyme).
-
-
Incubate both plates under the same conditions (time, temperature).
-
Measure the fluorescence in both plates using the same instrument settings.
-
Correction Calculation:
-
For each concentration of this compound, subtract the fluorescence value from the artifact plate well from the corresponding well in the activity assay plate.
-
Corrected Signal = (Signal from Activity Assay) - (Signal from Artifact Assay)
-
Signaling Pathway Example: Investigating this compound's Effect on a Kinase Pathway
This compound has been investigated for various biological activities. If you are studying its effect on a cellular signaling pathway using a fluorescence-based reporter (e.g., a fluorescently tagged substrate), understanding the potential for interference is crucial.
Caption: Potential interference of this compound in a kinase assay.
This diagram illustrates that the final signal detected by the fluorescence reader is a combination of the true signal from the phosphorylated substrate and the interfering signal from this compound. By following the troubleshooting steps outlined above, you can effectively deconvolve these signals and obtain accurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the effects of selected chalcones, dihydrochalcones and some cyclic flavonoids on mitochondrial outer membrane determined by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Loureirin C powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Loureirin C powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C, desiccated.[1] Some suppliers also recommend storage at 4°C, protected from light.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO.[2][3] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][4] Protect all solutions from light.[4][5]
Q3: What is the shelf life of this compound stock solutions?
A3: The stability of stock solutions depends on the storage temperature. When stored at -20°C, the solution is typically stable for up to 1 month.[2][4][5] For longer-term storage, -80°C is recommended, where it can be stable for up to 6 months.[2][4][5]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is the most commonly used solvent to prepare concentrated stock solutions.[2][3]
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect both the solid powder and solutions of this compound from light to prevent potential degradation.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C and use an ultrasonic bath to aid in redissolving the compound.[1][2] Ensure the solution is clear before use. |
| Low solubility in aqueous media for in vitro assays | This compound has poor aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, dilute the DMSO stock directly into the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity. |
| Inconsistent experimental results | 1. Degradation of stock solution due to repeated freeze-thaw cycles. 2. Degradation due to improper storage. 3. Inaccurate initial weighing of the powder. | 1. Aliquot stock solutions into single-use vials after preparation to minimize freeze-thaw cycles.[2][4] 2. Always store stock solutions at -20°C or -80°C and protect from light.[2][4][5] 3. Use a calibrated analytical balance for accurate measurement of the powder. |
| Precipitation observed during preparation of in vivo formulations | The chosen solvent system is not optimal for maintaining solubility at the desired concentration. | If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[4] Consider using a co-solvent system as described in the experimental protocols. |
Storage and Stability Data
This compound Powder Storage Recommendations
| Parameter | Recommendation | Citations |
| Temperature | -20°C (desiccated) or 4°C | [1][2][3] |
| Light | Protect from light | [2][3] |
| Container | Tightly sealed, light-resistant vial |
This compound Stock Solution Stability
| Storage Temperature | Recommended Duration | Citations |
| -20°C | Up to 1 month | [2][4][5] |
| -80°C | Up to 6 months | [2][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 50 mg/mL).[2]
-
If necessary, gently warm the solution to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[1][2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, light-protected, single-use vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4][5]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
-
Use the freshly prepared working solution immediately for your experiments. It is recommended to prepare and use the solution on the same day.[1]
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several signaling pathways, including the PI3K/Akt pathway and the Estrogen Receptor α (ERα) signaling pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound as a modulator of the Estrogen Receptor α (ERα) signaling pathway.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Navigating HPLC Gradient Adjustments for Enhanced Loureirin C Separation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Loureirin C, achieving optimal separation during High-Performance Liquid Chromatography (HPLC) analysis is critical for accurate quantification and characterization. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of this compound, with a focus on gradient adjustment to improve resolution.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the potential causes and solutions?
A1: Peak tailing for this compound, a flavonoid compound, can arise from several factors. One common cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier, like 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[1][2]
-
Column Choice: Employing a column with end-capping or a different stationary phase, such as a phenyl-hexyl column, can minimize these secondary interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to avoid peak distortion.[3][4]
Q2: I am observing poor resolution between this compound and an adjacent impurity peak. How can I improve their separation?
A2: Improving the resolution between closely eluting peaks often requires optimizing the gradient elution method.[5][6] Here are key strategies:
-
Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation.[4][5] This involves increasing the gradient duration over the same organic solvent range.
-
Introduce an Isocratic Hold: An isocratic hold at the beginning of the gradient can help focus the analytes at the head of the column, leading to sharper peaks and potentially better separation.[7]
-
Optimize the Mobile Phase: Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. Acetonitrile generally has a lower viscosity and can provide different selectivity for flavonoids compared to methanol.[8]
-
Adjusting Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. A typical starting point is 35°C.[4][8]
Q3: My retention times for this compound are shifting between injections. What should I check?
A3: Retention time variability can be frustrating. Common culprits include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions between injections. A common rule of thumb is to allow at least 10 column volumes to pass through.
-
Pump Performance: Fluctuations in pump pressure or imprecise solvent mixing can lead to retention time shifts. Check for leaks and ensure the pump is properly maintained.[9]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can alter its composition and affect retention. Always prepare mobile phases fresh and ensure accurate measurements.
-
Temperature Fluctuations: If you are not using a column oven, changes in ambient temperature can affect retention times.[4]
Troubleshooting Guide: Adjusting the HPLC Gradient for Better this compound Separation
This guide provides a systematic approach to optimizing your HPLC gradient for improved resolution of this compound.
Initial Observation:
You are running a standard reversed-phase HPLC method and observe that this compound is co-eluting or has poor resolution with a nearby peak.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor HPLC separation of this compound.
Experimental Protocols
Baseline HPLC Method with Poor Resolution
This protocol represents a starting point where this compound separation is suboptimal.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[8]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30-70% B
-
12-15 min: 70% B
-
15-15.1 min: 70-30% B
-
15.1-20 min: 30% B (Re-equilibration)
-
Adjusted HPLC Gradient for Improved Separation
This protocol details the modifications made to the baseline method to enhance the resolution of this compound. The primary change is a shallower gradient.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[8]
-
Injection Volume: 10 µL
-
Adjusted Gradient Program:
-
0-5 min: 30% B (Isocratic Hold)
-
5-20 min: 30-60% B (Shallower Gradient)
-
20-22 min: 60-90% B (Column Wash)
-
22-22.1 min: 90-30% B
-
22.1-27 min: 30% B (Re-equilibration)
-
Data Presentation
The following table summarizes the expected changes in key chromatographic parameters after adjusting the HPLC gradient.
| Parameter | Baseline Method | Adjusted Method |
| Retention Time of this compound (min) | 9.8 | 14.2 |
| Resolution (Rs) with Impurity | 0.9 | 1.8 |
| Tailing Factor of this compound | 1.6 | 1.1 |
| Theoretical Plates | 4500 | 6200 |
Signaling Pathway and Experimental Workflow Diagrams
Logical Relationship for Gradient Optimization
This diagram illustrates the decision-making process when optimizing an HPLC gradient for better separation.
Caption: Decision tree for HPLC gradient optimization.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 8. phcog.com [phcog.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Controlling for Loureirin C Autofluorescence in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with Loureirin C?
A: Autofluorescence is the natural emission of light by biological structures or molecules like this compound when they are excited by light. This intrinsic fluorescence can interfere with the detection of your specific fluorescent labels (e.g., fluorescent proteins, antibodies), leading to a poor signal-to-noise ratio and making it difficult to distinguish your target's signal from the background.
Q2: I am observing high background fluorescence in my this compound-treated samples. How can I confirm it is from the compound?
A: To confirm that the observed autofluorescence is from this compound, you should include a crucial control in your experiment: an unstained sample treated with the same concentration of this compound as your experimental samples. When you image this control under the same conditions, any fluorescence you detect can be attributed to this compound.
Q3: What are the likely excitation and emission wavelengths for this compound autofluorescence?
A: While specific data for this compound is unavailable, based on similar flavonoid and dihydrochalcone structures, it is likely to be excited by UV and blue light (approximately 350-480 nm) and emit light in the blue to green region of the spectrum (approximately 450-550 nm).[1][2]
Q4: Can I use common fluorophores like DAPI, GFP, or FITC with this compound?
A: Using fluorophores that are excited by and emit in the blue-green spectral region, such as DAPI, GFP, and FITC, is likely to result in significant spectral overlap with this compound autofluorescence. This can make it challenging to separate the signals. It is recommended to use fluorophores that are excited by and emit in the longer wavelength regions (e.g., red, far-red) to minimize this overlap.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the signal from my fluorescent probe.
This is the most common issue when working with autofluorescent compounds like this compound.
Solution 1: Spectral Imaging and Linear Unmixing
This powerful technique allows you to mathematically separate the spectral signature of this compound autofluorescence from the spectra of your specific fluorescent labels.[1][3][4][5]
-
Principle: A spectral detector on a confocal microscope is used to capture the entire emission spectrum of your sample at each pixel. By providing the software with the pure emission spectrum of the this compound autofluorescence (from your control sample) and the pure spectra of your fluorescent probes, an algorithm can "unmix" the signals and generate separate images for each component.[3][5]
Solution 2: Use of Red-Shifted Fluorophores
To avoid spectral overlap, select fluorescent probes that are excited by and emit at longer wavelengths, where the autofluorescence from this compound is expected to be minimal.
-
Recommendation: Opt for fluorophores in the red (e.g., Alexa Fluor 594, Texas Red) or far-red (e.g., Alexa Fluor 647, Cy5) spectral range.
Solution 3: Chemical Quenching of Autofluorescence
Several chemical reagents can help reduce autofluorescence from various sources. While their effectiveness on this compound specifically is not documented, they are worth considering.
-
Examples:
Solution 4: Photobleaching
Exposing your sample to intense excitation light before acquiring your final image can selectively destroy the autofluorescent molecules.
-
Caution: This method should be used carefully as it can also photobleach your specific fluorescent probes. It is most effective when the autofluorescence is more susceptible to photobleaching than your probe.
Problem 2: My spectral unmixing results are not accurate.
Cause: The reference spectra for unmixing may be incorrect or the autofluorescence signal may be too strong relative to your specific signal.
Solution:
-
Accurate Reference Spectra: Ensure that the reference spectrum for this compound is acquired from a sample containing only cells or tissue treated with this compound, without any other fluorescent labels. Similarly, acquire the reference spectra for your probes from samples labeled with only that single probe.
-
Signal Intensity: The intensity of the autofluorescence and your specific signal should be within a similar range for optimal unmixing.[3] If the autofluorescence is significantly brighter, consider reducing the concentration of this compound (if experimentally feasible) or increasing the expression or labeling density of your target.
Experimental Protocols
Protocol 1: Acquiring a Reference Spectrum for this compound Autofluorescence
-
Prepare a control sample: Culture and treat cells or prepare a tissue section with the same concentration and incubation time of this compound as your experimental samples. Do not add any other fluorescent labels.
-
Set up the microscope: Use a confocal microscope equipped with a spectral detector.
-
Find a representative area: Locate a region of the sample that clearly shows the autofluorescence.
-
Perform a lambda scan: Excite the sample with a broad range of wavelengths (e.g., 405 nm to 488 nm) and collect the emitted light across the entire visible spectrum (e.g., 420 nm to 700 nm).
-
Generate the spectrum: The software will generate an emission spectrum for the this compound autofluorescence. This will serve as your reference spectrum for linear unmixing.
Protocol 2: Spectral Imaging and Linear Unmixing Workflow
-
Acquire reference spectra: Follow Protocol 1 to obtain the reference spectrum for this compound autofluorescence. Also, acquire reference spectra for each of your specific fluorophores from single-labeled control samples.
-
Image your experimental sample: Using the same microscope settings, perform a lambda scan on your co-labeled experimental sample.
-
Perform linear unmixing: In the microscope software, open the linear unmixing tool.
-
Input reference spectra: Load the previously acquired reference spectra for this compound and your specific fluorophores.
-
Unmix the image: The software will use an algorithm to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel, generating separate, clean images for each channel.
Quantitative Data Summary
Table 1: Estimated Spectral Properties of this compound and Common Fluorophores.
| Fluorophore/Compound | Estimated Excitation Max (nm) | Estimated Emission Max (nm) | Potential for Spectral Overlap with this compound |
| This compound (Estimated) | 350 - 480 | 450 - 550 | N/A |
| DAPI | 358 | 461 | High |
| GFP / Alexa Fluor 488 | 488 / 495 | 509 / 519 | High |
| FITC | 495 | 519 | High |
| Alexa Fluor 594 | 590 | 617 | Low |
| Texas Red | 589 | 615 | Low |
| Alexa Fluor 647 | 650 | 668 | Very Low |
| Cy5 | 649 | 670 | Very Low |
Disclaimer: The spectral properties for this compound are estimated based on structurally similar compounds. Actual spectral characteristics may vary.
Visualizations
Caption: Workflow for spectral imaging and linear unmixing to control for this compound autofluorescence.
Caption: Decision tree for troubleshooting high background fluorescence from this compound.
References
- 1. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Spectral Properties of Chalcones II/Salkonlarin Spektral Özellikleri II - ProQuest [proquest.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Loureirin C and Other Natural Dihydrochalcones
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity with Supporting Experimental Data.
Dihydrochalcones, a subclass of flavonoids, are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Among these, Loureirin C, isolated from Dragon's Blood resin, has garnered significant interest. This guide provides a comparative analysis of the efficacy of this compound against other prominent natural dihydrochalcones, supported by available experimental data.
Quantitative Comparison of Bioactivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected dihydrochalcones across various biological assays. Lower IC50 values indicate greater potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Assay Type | Cell Line/Target | IC50 Value (µM) | Reference(s) |
| This compound | Neuroprotection | SH-SY5Y (OGD/R model) | 4.942 | [1] |
| Anti-inflammatory | BV-2 (NO production) | 11.5 | [2] | |
| Phloretin | Anticancer | SCC-1 (Oral Cancer) | 12.5 | [3][4] |
| Anticancer | GES-1 (Gastric Cancer) | 120 | [5] | |
| Antioxidant (DPPH) | Cell-free | 63.5 | [6] | |
| Anti-inflammatory | RAW 264.7 (NO production) | 5.2 | [7] | |
| Anti-inflammatory | FASN inhibition | 4.90 | [8] | |
| Naringin Dihydrochalcone | Antioxidant (DPPH) | Cell-free | >100 (low activity) | [9] |
| Naringin | Anticancer | KB-1 (Oral Cancer) | 125.3 | [10][11] |
| Anticancer | WiDr (Colon Cancer) | 63.14 µg/mL | [12] | |
| Anticancer | C33A (Cervical Cancer) | 745 | [13] | |
| Anticancer | SiHa (Cervical Cancer) | 764 | [13] | |
| Anticancer | HeLa (Cervical Cancer) | 793 | [13] | |
| Naringenin | Antioxidant (DPPH) | Cell-free | 264.44 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of dihydrochalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (e.g., this compound, phloretin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A defined volume of the sample solution is mixed with a specific volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.
In-Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, phloretin) for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours). A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.
-
Griess Assay:
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent A (sulfanilamide solution).
-
After a short incubation, an equal volume of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) is added.
-
The mixture is incubated at room temperature in the dark for a short period to allow for color development (a purple azo dye).
-
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.
Caption: General mechanism of radical scavenging by dihydrochalcones.
Caption: Experimental workflow for the in-vitro nitric oxide inhibition assay.
References
- 1. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of Phloretin against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Naringin induces endoplasmic reticulum stress-mediated apoptosis, inhibits β-catenin pathway and arrests cell cycle in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
Loureirin C: A Comparative Analysis Against Conventional Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. They have become a cornerstone in the management of hormone receptor-positive breast cancer, osteoporosis, and menopausal symptoms. While established SERMs like Tamoxifen, Raloxifene, and Ospemifene are widely utilized, the quest for novel SERMs with improved efficacy and safety profiles is ongoing. Loureirin C, a dihydrochalcone isolated from the traditional Chinese medicine "Dragon's Blood," has emerged as a phytoestrogen with selective ERα modulatory effects, presenting a potential new avenue for therapeutic intervention.[1][2][3] This guide provides a comprehensive comparison of this compound with established SERMs, focusing on experimental data regarding their receptor binding, tissue-specific activity, and underlying signaling pathways.
Comparison of Performance: Quantitative Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and other prominent SERMs.
| Compound | ERα Binding Affinity (Ki or IC50) | ERβ Binding Affinity (Ki or IC50) | Reference |
| This compound | Data not available | Data not available | |
| Tamoxifen | IC50: 20.5 ± 4.0 μM (MCF-7 cells) | Data not available | [4] |
| 4-hydroxytamoxifen (active metabolite) | IC50: low nM range | Data not available | [5] |
| Endoxifen (active metabolite) | IC50: low nM range | Data not available | [5] |
| Raloxifene | IC50: 1.8 nM | Data not available | [6] |
| Ospemifene | Binds with approximately equal affinity to ERα and ERβ | Binds with approximately equal affinity to ERα and ERβ | [7] |
Table 1: Estrogen Receptor Binding Affinity. This table compares the binding affinities of this compound and other SERMs to estrogen receptors α and β. Lower Ki or IC50 values indicate higher binding affinity.
| Compound | Breast Cancer Cells (MCF-7) | Bone | Uterus/Endometrium | Reference |
| This compound | Partial agonist activity on ERα | Data not available | Data not available | [1][2][3] |
| Tamoxifen | Partial agonist/antagonist | Agonist (preserves bone mineral density) | Partial agonist (increases risk of endometrial hyperplasia and cancer) | [8][9] |
| Raloxifene | Antagonist | Agonist (increases bone mineral density) | Antagonist | [8][10] |
| Ospemifene | Antagonist | Agonist | Neutral to slight estrogenic effect | [7] |
Table 2: Tissue-Specific Agonist/Antagonist Activity. This table summarizes the functional effects of this compound and other SERMs in key target tissues.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections describe the protocols for key assays used to characterize SERMs.
Estrogen Receptor Binding Assay
This assay determines the ability of a compound to bind to estrogen receptors. A common method is a competitive binding assay using radiolabeled estradiol ([³H]-E₂).
-
Preparation of ER-containing lysate: Uterine tissue from ovariectomized rats or recombinant human ERα and ERβ proteins are used as the source of estrogen receptors.
-
Competitive Binding: A constant concentration of [³H]-E₂ is incubated with the ER preparation in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is then separated from the ER-bound ligand, often by filtration or charcoal adsorption.
-
Quantification: The amount of bound [³H]-E₂ is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled estradiol.
Dual-Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or breast cancer cell lines like MCF-7) is co-transfected with two plasmids:
-
An expression vector for ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (e.g., firefly luciferase).
-
A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound, a known agonist (e.g., estradiol) as a positive control, and a vehicle control.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity compared to the vehicle control is calculated to determine the agonistic or antagonistic activity of the compound. For antagonists, the assay is performed in the presence of a fixed concentration of estradiol.
E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay
This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-dependent cells, typically MCF-7 breast cancer cells.
-
Cell Seeding: MCF-7 cells are seeded in multi-well plates in a medium depleted of estrogens (e.g., phenol red-free medium with charcoal-stripped serum).
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound. Estradiol is used as a positive control, and a vehicle is used as a negative control. For antagonistic activity, cells are co-treated with estradiol and the test compound.
-
Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell number is determined using various methods, such as direct cell counting, or more commonly, using viability assays like the MTT or MTS assay, which measure metabolic activity as an indicator of cell number.
-
Data Analysis: The proliferative effect is calculated relative to the negative and positive controls. The concentration of the compound that produces a half-maximal proliferative response (EC50) or inhibits the estradiol-induced proliferation by 50% (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for SERMs and a typical experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Dietary chalcones with chemopreventive and chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Loureirin C's mechanism of action in different cell lines
**A Comparative Guide to the
Mechanisms of Loureirin C Across Diverse Cell Lines**
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanisms of action for this compound, a dihydrochalcone compound derived from Dragon's Blood resin. By comparing its effects across various cell lines, we aim to elucidate its therapeutic potential in oncology, neuroprotection, and anti-inflammatory applications. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to support further research and development.
Comparative Analysis of this compound's Bioactivity
This compound and its analogues have demonstrated a range of biological activities that vary significantly depending on the cell type and the pathological context. The compound's effects are primarily centered around the modulation of key signaling pathways involved in cell death, proliferation, and inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its closely related analogues on different cell lines.
Table 1: Cytotoxic and Protective Effects of this compound and Analogues
| Cell Line | Cell Type | Bioactivity | Key Compound | IC50 / Effective Concentration | Primary Mechanism |
| HCT116 | Human Colorectal Carcinoma | Anticancer | Loureirin Analogue 4c | 17.9 µM | Induction of G2/M cell cycle arrest and apoptosis via Fas death receptor upregulation.[1][2] |
| A549 & H1299 | Human Non-Small-Cell Lung Cancer | Anti-Invasive | Loureirin A & B | Not specified | Inhibition of MAPK signaling (p-ERK, p-JNK, p-p38), suppressing migration and invasion. |
| SH-SY5Y | Human Neuroblastoma (neuronal model) | Neuroprotective | This compound | 4.942 µM (in OGD/R model) | Antioxidant activity, scavenging of intracellular and mitochondrial ROS.[3] |
| BV-2 | Murine Microglia | Anti-inflammatory | This compound | Not specified | Inhibition of the TLR4/NF-κB signaling pathway and promotion of TLR4 degradation. |
| AD Cells | Alzheimer's Disease Model | Neuroprotective | This compound | Not specified | Selective estrogen receptor α (ERα) modulation.[4] |
Table 2: Summary of Molecular Targets and Pathway Modulation
| Cell Line | Primary Pathway Affected | Key Proteins Modulated | Resulting Cellular Effect |
| HCT116 | Fas Death Receptor Pathway | Fas, FADD, Caspases | Apoptosis |
| A549 & H1299 | MAPK Signaling Pathway | ERK, JNK, p38 (phosphorylation decreased) | Reduced cell migration and invasion |
| SH-SY5Y | Oxidative Stress Response | N/A (Direct ROS scavenging) | Increased cell viability under ischemic conditions[3][5] |
| BV-2 | TLR4/NF-κB Signaling | TLR4, NF-κB | Attenuation of inflammatory response |
Signaling Pathways and Mechanisms of Action
The diverse effects of this compound are underpinned by its ability to interact with specific molecular pathways. The following diagrams illustrate the key mechanisms identified in different cell lines.
Figure 1. Loureirin analogue 4c induces apoptosis in CRC cells via the Fas pathway.
Figure 2. Loureirin A & B inhibit NSCLC cell invasion by suppressing MAPK signaling.
Figure 3. this compound exerts anti-inflammatory effects by inhibiting TLR4/NF-κB signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Living cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of signaling proteins.
-
Procedure:
-
Sample Preparation: Treat cells with this compound for the specified time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-TLR4, anti-Fas) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer like Matrigel (invasion).
-
Procedure:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Starve cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. Add this compound at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours) at 37°C.
-
Cell Removal and Fixation: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have moved to the lower surface with methanol or paraformaldehyde.
-
Staining and Visualization: Stain the fixed cells with a dye such as Crystal Violet.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope. The results are expressed as the average number of migrated/invaded cells per field.
-
Workflow for Assessing Anticancer Activity
The following diagram outlines a typical experimental workflow for cross-validating the anticancer mechanism of a compound like this compound.
Figure 4. General experimental workflow for investigating this compound's anticancer effects.
References
A Comparative Guide to the Functional Activities of Natural and Commercially Sourced Loureirin C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive overview of the known functional assays performed on Loureirin C, primarily from natural extracts. It is important to note that commercially available this compound, often used in recent research, is typically of high purity (≥99%) and presumed to be of synthetic origin, although studies explicitly comparing it to natural isolates are lacking. The data presented herein is compiled from research utilizing both natural isolates and commercially sourced this compound, offering a broad perspective on its biological functions. This guide will summarize key quantitative data, detail experimental methodologies, and visualize associated signaling pathways to aid researchers in their understanding and application of this promising bioactive compound.
I. Overview of this compound's Bioactivities
This compound has been reported to possess a wide range of biological effects, including:
-
Neuroprotective Properties
These activities are attributed to its interaction with various cellular signaling pathways.
II. Functional Assay Data: Natural vs. Commercial this compound
The following table summarizes quantitative data from key functional assays performed on this compound. It is crucial to reiterate that no studies directly compare the efficacy of a confirmed synthetic versus a natural isolate. The data presented for "Commercial/Synthetic this compound" is derived from studies that utilized commercially available this compound.
| Functional Assay | Target/Pathway | Key Findings | Cell/Animal Model | Source of this compound | Reference |
| MTT Assay | Cell Viability | Increased viability of SH-SY5Y cells after OGD/R treatment. | SH-SY5Y cells | Not Specified | [4] |
| Dual-Luciferase Reporter Assay | Estrogen Receptor α (ERα) Activity | Showed partial-agonistic activity towards ERα. | Not Specified | Isolated from Dracaena cochinchinensis | [5] |
| DCFH-DA Assay | Intracellular ROS Levels | Efficiently inhibited the generation of or removed intracellular ROS. | SH-SY5Y cells | Not Specified | [4] |
| MitoSox Red Assay | Mitochondrial ROS Levels | Effectively inhibited the generation of or removed mitochondrial ROS. | SH-SY5Y cells | Not Specified | [4] |
| Western Blot | Protein Expression | Investigated effects on proteins involved in various signaling pathways. | AD cell models and AD mice | Isolated from Dracaena cochinchinensis | [5] |
| Real-Time PCR | Gene Expression | Analyzed changes in gene expression related to its neuroprotective effects. | AD cell models and AD mice | Isolated from Dracaena cochinchinensis | [5] |
III. Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms of action.
References
- 1. This compound | CAS:116384-24-8 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PAI-1 Inhibitors: Loureirin B and Other Key Modulators
Comparative Analysis of PAI-1 Inhibitors
| Inhibitor | Type | Source/Origin | IC50 (µM) | Mechanism of Action |
| Loureirin B | Natural (Flavonoid) | Dracaena cochinchinensis | 26.10[1] | Inhibits formation of the PAI-1/uPA complex.[1] |
| Tiplaxtinin (PAI-039) | Synthetic | Indole oxoacetic acid derivative | 2.7[2] | Allosteric inhibitor that binds to a pocket near the reactive center loop, preventing its interaction with proteases.[3] |
| TM5275 | Synthetic | Small molecule | 6.95[4][5][6] | Binds to strand 4 of the A β-sheet (s4A) position of PAI-1.[4] |
| Annonacinone | Natural (Annonaceous acetogenin) | Annonaceae family plants | Not specified | Natural PAI-1 inhibitor.[7] |
| Baicalein | Natural (Flavonoid) | Scutellariae Radix | Not specified | Inhibits PAI-1 production.[8] |
| Hesperetin | Natural (Flavonoid) | Citrus fruits | Not specified | Inhibits TNF-α-induced PAI-1 increases.[8][9] |
Experimental Protocols
Chromogenic Substrate-Based PAI-1 Activity Assay
Principle: PAI-1 in the sample binds to and inactivates a known amount of added urokinase-type plasminogen activator (uPA). The residual active uPA then cleaves a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the PAI-1 activity in the sample.
Protocol:
-
Chromogenic Reaction: Initiate the colorimetric reaction by adding the uPA-specific chromogenic substrate to each well.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual uPA activity.
Clot Lysis Assay
Principle: A fibrin clot is formed in the presence of plasminogen, a plasminogen activator (e.g., uPA or tPA), PAI-1, and the test inhibitor. The rate of clot lysis, monitored by changes in turbidity, reflects the activity of the plasminogen activator, which is modulated by PAI-1 and its inhibitor.
Protocol:
-
Reagent Mixture: In a 96-well microplate, combine human plasminogen, fibrinogen, and the test inhibitor at various concentrations.
-
Clot Formation: Initiate clot formation by adding thrombin and calcium chloride to each well.
-
Turbidity Measurement: Immediately begin monitoring the change in optical density (absorbance) at a specific wavelength (e.g., 405 nm) over time at 37°C. An initial increase in absorbance indicates clot formation, followed by a decrease as the clot lyses.
Visualizing PAI-1 Signaling and Experimental Workflows
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
The Role of Loureirin C in Biological Systems
Conclusion
References
- 1. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 2. Criteria and Search for Specific Assays for Active Plasminogen Activator Inhibitor 1 (PAI-1) in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Bioactivity-Guided Fractionation of the Traditional Chinese Medicine Resina Draconis Reveals Loureirin B as a PAI-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of a Novel Class of Polyphenolic Inhibitors of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Characterization and comparative evaluation of a novel PAI-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www1.wfh.org [www1.wfh.org]
- 11. researchgate.net [researchgate.net]
- 12. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Loureirin C: A Guide for Laboratory Professionals
I. Understanding the Hazard Profile
Without a dedicated SDS for Loureirin C, a conservative approach to its handling and disposal is necessary. Safety data sheets for structurally similar compounds, such as Loureirin A and Loureirin B, indicate potential hazards. For instance, Loureirin B is classified as a substance that may cause respiratory irritation. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood[1][2].
II. General Principles of Chemical Waste Disposal
The disposal of chemical waste is regulated and must not be done through standard trash or sewer systems[3]. The following general guidelines apply to the disposal of this compound:
-
Waste Identification: All chemical waste must be clearly labeled[3].
-
Containerization: Waste should be stored in appropriate, sealed containers[3][4].
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.
-
EHS Consultation: Your institution's EHS department is the primary resource for specific disposal procedures[3][5].
III. Step-by-Step Disposal Procedures for this compound
The following steps outline the recommended procedure for the proper disposal of this compound and associated materials.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect pure this compound powder, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container[4].
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container[4].
-
Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
2. Labeling Hazardous Waste:
Proper labeling is critical for safe disposal. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound" (avoiding abbreviations)[3].
-
In the case of solutions, list all components and their approximate concentrations.
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person[3].
-
The laboratory room number and building[3].
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks[4].
-
Keep the waste container closed except when adding waste[4].
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits), arrange for its collection by your institution's hazardous waste management team[4].
-
Complete any necessary waste pickup request forms as required by your EHS office[3].
5. Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated[5][6].
-
For containers that held acutely toxic substances, triple-rinsing with a suitable solvent is often required. The rinsate must be collected and disposed of as hazardous waste[5][6].
-
Consult your EHS department for the specific procedure for decontaminating containers that held this compound.
IV. Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, general guidelines for chemical waste accumulation are provided by regulatory bodies and institutional policies.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Typically 90 days from the start of accumulation. | [4] |
| Maximum Accumulation Volume | Generally up to 55 gallons of a single hazardous waste stream. | [4] |
| Sink Disposal | Not permitted for hazardous chemicals. | [3][7] |
| Trash Disposal | Not permitted for hazardous chemicals. | [3][7] |
V. Experimental Protocols Cited
This guide is based on standard chemical waste management protocols and does not cite specific experimental research on this compound disposal. The procedures outlined are derived from best practices in laboratory safety.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
References
- 1. targetmol.com [targetmol.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
